MCPA-thioethyl
Description
Properties
IUPAC Name |
S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c1-3-15-11(13)7-14-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFKQCNGMSSWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)COC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042115 | |
| Record name | MCPA-thioethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25319-90-8 | |
| Record name | MCPA-thioethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25319-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPA-thioethyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025319908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPA-thioethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-ethyl (4-chloro-2-methylphenoxy)ethanethioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA-THIOETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWH1737181 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MCPA-thioethyl: A Technical Guide to its Chemical Structure and Properties
MCPA-thioethyl, a notable member of the phenoxyacetic acid class of herbicides, serves as a selective and systemic agent for controlling broadleaf weeds. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and mode of action, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound, chemically known as S-ethyl (4-chloro-2-methylphenoxy)ethanethioate, is a synthetic organic compound.[1][2] Its structure features a phenoxy ring substituted with chlorine and a methyl group, linked to a thioester functional group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | S-ethyl (4-chloro-2-methylphenoxy)ethanethioate[1] |
| CAS Name | S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate[1] |
| CAS Registry Number | 25319-90-8[3] |
| Molecular Formula | C₁₁H₁₃ClO₂S |
| Canonical SMILES | CCSC(=O)COC1=C(C=C(C=C1)Cl)C |
| InChI Key | AZFKQCNGMSSWDS-UHFFFAOYSA-N |
| PubChem CID | 32876 |
| EC Number | 246-831-4 |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its application and environmental fate. It exists as a white crystalline solid at room temperature.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 244.74 g/mol | |
| Melting Point | 41.5 °C | |
| Boiling Point | 345.9 °C at 760 mmHg | |
| Degradation Point | 280 °C | |
| Flash Point | 163 °C | |
| Vapor Pressure at 20 °C | 0.13 mPa | |
| Water Solubility at 20 °C (pH 7) | 2.28 mg/L | |
| LogP (Octanol/Water Partition Coefficient) | 3.30690 | |
| Density | 1.209 g/cm³ |
Synthesis and Mode of Action
The commercial synthesis of this compound is a two-step process. It begins with the conversion of MCPA acid (4-chloro-2-methylphenoxyacetic acid) to its acid chloride, which is then reacted with ethanethiol to form the thioester.
This compound functions as a synthetic auxin, mimicking the action of the plant growth hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and unsustainable growth in susceptible plants, primarily broadleaf weeds, ultimately causing their death. The parent compound, MCPA, is known to be the active form.
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are crucial for research and quality control. While specific protocols for the thioethyl ester are not extensively detailed in publicly available literature, methods for the parent compound, MCPA, are well-established and can be adapted.
Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of phenoxy herbicides. Due to the low volatility of the acid form, a derivatization step is often required.
-
Sample Preparation (Soil): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction from soil samples.
-
Homogenize and sieve the soil sample.
-
Extract a known weight of soil with acetonitrile.
-
Add partitioning salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.
-
The supernatant is subjected to dispersive solid-phase extraction (d-SPE) for cleanup.
-
-
Derivatization: The extract is derivatized to increase volatility, for example, by methylation to form the methyl ester.
-
GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to ensure good separation.
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, making it suitable for polar compounds like phenoxy acids.
-
Sample Preparation (Water): Solid-phase extraction (SPE) is commonly used to concentrate the analyte and clean up the sample.
-
Acidify the water sample to pH 2-3.
-
Condition a C18 SPE cartridge with methanol and acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent like methanol.
-
-
LC-MS/MS Conditions (General):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for quantification and confirmation. A common transition for MCPA is m/z 199 -> 141.
-
References
Degradation of MCPA-Thioethyl in Soil Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCPA-thioethyl, a phenoxy herbicide, undergoes a rapid transformation in the soil environment, primarily driven by microbial activity. This technical guide provides a comprehensive overview of the degradation pathway of this compound, focusing on its initial hydrolysis to the active form, MCPA, and the subsequent microbial breakdown into various metabolites. Detailed experimental protocols for studying its degradation, quantitative data on degradation kinetics, and visualizations of the key processes are presented to support research and environmental assessment efforts.
Introduction
This compound is a selective, systemic herbicide used to control broadleaf weeds. Its environmental fate, particularly in soil, is of significant interest for assessing its potential impact and ensuring its safe use. The degradation of this compound in soil is a critical process that determines its persistence and the potential for off-site transport. This guide synthesizes the current scientific understanding of this process.
The Core Degradation Pathway
The degradation of this compound in soil is a two-stage process initiated by the rapid hydrolysis of the thioester bond, followed by the microbial degradation of the resulting MCPA molecule.
Stage 1: Hydrolysis of this compound to MCPA
Upon application to soil, this compound is rapidly hydrolyzed to its corresponding carboxylic acid, 2-methyl-4-chlorophenoxyacetic acid (MCPA)[1][2]. This initial conversion is a crucial activation step, as MCPA is the phytotoxically active form of the herbicide. The hydrolysis can be both a chemical and biologically mediated process, though the rate is generally fast under typical soil conditions.
Stage 2: Microbial Degradation of MCPA
The subsequent degradation of MCPA is predominantly a biological process driven by soil microorganisms[3]. The primary pathway for MCPA degradation involves the cleavage of the ether linkage, a reaction catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene, which is found in various soil bacteria[3].
The key steps in the microbial degradation of MCPA are:
-
Initial Cleavage: The tfdA gene product facilitates the initial cleavage of the ether bond of MCPA, leading to the formation of 4-chloro-2-methylphenol (MCP) as the major metabolite[3].
-
Further Degradation of MCP: MCP is further degraded by soil microorganisms.
-
Alternative Pathway: A secondary, minor degradation pathway involves the hydroxylation of the methyl group of MCPA, resulting in the formation of cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid).
The overall degradation pathway is influenced by various environmental factors, including soil type, temperature, moisture content, and the abundance and activity of the microbial population.
Quantitative Data on Degradation
The persistence of MCPA in soil is typically characterized by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The half-life of MCPA can vary significantly depending on environmental conditions.
| Parameter | Soil Type/Condition | Value | Reference |
| This compound Degradation | |||
| Aerobic Soil Metabolism (DT50) | Not Specified | Very short (rapid hydrolysis to MCPA) | |
| MCPA Degradation (Half-life - DT50) | |||
| Sandy Loam | 1.30 - 3.49 days | ||
| Clayey Soil (surface layer) | ~5 days | ||
| Chernozem | 2.2 days | ||
| Regosol | 11.7 days | ||
| Sandy Soil (Ap horizon, 25°C) | 6.9 days | ||
| Loamy Soil (Ap horizon, 25°C) | 1.5 - 6.9 days | ||
| Loess Soil (Ap horizon, 25°C) | 1.5 - 6.9 days | ||
| Various Agricultural Soils | 1.5 - 16 days | ||
| General Field Half-life | 14 days to 1 month | ||
| MCPA Metabolite Formation | |||
| 4-chloro-2-methylphenol (MCP) | Clayey Soil | Peak concentration at day 8 |
Experimental Protocols
Investigating the degradation of this compound in soil typically involves soil microcosm studies coupled with analytical chemistry techniques to quantify the parent compound and its metabolites over time.
Soil Microcosm Study
This protocol outlines a typical laboratory experiment to assess the degradation of this compound in soil.
Objective: To determine the rate of degradation of this compound and the formation of its metabolites in a controlled soil environment.
Materials:
-
Fresh agricultural topsoil (0-15 cm depth)
-
This compound analytical standard
-
MCPA analytical standard
-
4-chloro-2-methylphenol (MCP) analytical standard
-
Organic solvent (e.g., acetone or methanol)
-
Glass jars or beakers for microcosms
-
Incubator
-
Analytical balance
-
Sieve (2 mm)
Procedure:
-
Soil Preparation:
-
Collect fresh soil from the field of interest.
-
Air-dry the soil to a friable consistency and pass it through a 2 mm sieve to ensure homogeneity.
-
Characterize the soil for key properties such as pH, organic matter content, and texture.
-
Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity) to facilitate microbial activity.
-
-
Microcosm Setup:
-
Weigh a known amount of the prepared soil (e.g., 100 g) into each microcosm container.
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Spike the soil in each microcosm with the this compound stock solution to achieve the desired concentration. Ensure even distribution by thorough mixing.
-
Prepare control microcosms treated only with the solvent.
-
Allow the solvent to evaporate in a fume hood.
-
Cover the microcosms with a breathable material (e.g., perforated aluminum foil) to allow gas exchange while minimizing moisture loss.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
-
Maintain soil moisture throughout the experiment by periodically adding deionized water.
-
-
Sampling:
-
Destructively sample replicate microcosms at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, 28 days).
-
At each time point, collect the entire soil sample from each replicate for extraction and analysis.
-
Extraction of MCPA and Metabolites from Soil
This protocol describes a general method for extracting MCPA and its primary metabolite, MCP, from soil samples.
Materials:
-
Soil samples from the microcosm study
-
Extraction solvent (e.g., methanol, acetonitrile, or a mixture with water and acid/base)
-
Centrifuge tubes
-
Vortex mixer
-
Mechanical shaker
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Extraction:
-
Weigh a subsample of soil (e.g., 10-20 g) into a centrifuge tube.
-
Add a measured volume of the extraction solvent (e.g., 20-40 mL). The choice of solvent may vary; for example, acidified methanol can be effective. Alternatively, an alkaline extraction can be used.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tubes on a mechanical shaker for a defined period (e.g., 30-60 minutes).
-
Centrifuge the samples to separate the soil from the extract.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the soil pellet for exhaustive recovery.
-
Combine the supernatants.
-
-
Clean-up (Optional but Recommended):
-
The combined extract may be cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. C18 cartridges are commonly used for this purpose.
-
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the quantification of MCPA and its metabolites.
4.3.1. HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Typical Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water (e.g., with acetic or phosphoric acid). A common mobile phase is a gradient of acetonitrile and 0.25% phosphoric acid.
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection Wavelength: 228 nm or 275 nm are commonly used for MCPA.
-
Injection Volume: 10-20 µL.
4.3.2. GC-MS Analysis (after derivatization)
Since MCPA and its acidic metabolites are not sufficiently volatile for direct GC analysis, a derivatization step is required to convert them into more volatile esters.
Derivatization:
-
Common derivatizing agents include diazomethane or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for pesticide analysis (e.g., DB-5ms)
Typical Conditions:
-
Injector Temperature: 250-280°C
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60-80°C and ramping up to 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron impact (EI) ionization with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Visualizations
Degradation Pathway
Caption: The degradation pathway of this compound in soil.
Experimental Workflow
Caption: A typical experimental workflow for studying this compound degradation in soil.
Conclusion
The degradation of this compound in soil is a relatively rapid process, initiated by its hydrolysis to MCPA, which is then subject to microbial degradation. The rate of this degradation is highly dependent on soil and environmental conditions. Understanding this pathway and the factors that influence it is essential for the environmental risk assessment of this herbicide. The experimental protocols and data presented in this guide provide a framework for researchers to conduct further studies and refine our understanding of the environmental fate of this compound.
References
Bioavailability and Translocation of MCPA-thioethyl in Plants: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MCPA-thioethyl is a selective, systemic, post-emergence herbicide belonging to the phenoxyalkanoic acid class. It functions as a pro-herbicide, being rapidly converted within susceptible plant species to its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA). This guide provides a comprehensive overview of the bioavailability and translocation of this compound in plants. It synthesizes available data on its uptake, metabolism, and movement within the plant, outlines detailed experimental protocols for its study, and presents visual representations of key pathways and workflows. While specific quantitative data for the thioethyl ester is limited in publicly available literature, this guide extrapolates from studies on MCPA and other phenoxy herbicide esters to provide a thorough understanding of its expected behavior.
Introduction: From Pro-Herbicide to Active Compound
This compound is applied as an ester to enhance its uptake into plants. Its lipophilic nature facilitates penetration of the waxy plant cuticle, a significant barrier to more polar compounds.[1] Once inside the plant tissue, esterases rapidly hydrolyze the thioester bond, releasing the active herbicidal compound, MCPA.
The herbicidal activity of MCPA stems from its action as a synthetic auxin.[2] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and growth, ultimately causing vascular tissue damage and plant death in susceptible broadleaf species.[3]
Bioavailability and Uptake
The bioavailability of this compound is primarily determined by its formulation and the physiological characteristics of the target plant. As an ester, it possesses greater lipophilicity compared to salt formulations, which generally leads to more efficient foliar uptake.[1]
Quantitative Analysis of Uptake
Table 1: Comparative Uptake of [¹⁴C]MCPA in Various Plant Species
| Plant Species | Biotype | Time After Treatment (h) | [¹⁴C]MCPA Absorbed (% of Applied) |
|---|---|---|---|
| Galeopsis tetrahit (Hemp-nettle) | Susceptible (S) | 72 | 54 |
| Galeopsis tetrahit (Hemp-nettle) | Resistant (R) | 72 | 54 |
| Amaranthus powellii (Green pigweed) | Susceptible (S) | 72 | Not significantly different from R |
| Amaranthus powellii (Green pigweed) | Resistant (R) | 72 | Not significantly different from S |
Note: Data extrapolated from studies on MCPA. The uptake of this compound is expected to be similar or higher.
Translocation in Plants
Following uptake and conversion to MCPA, the herbicide is translocated throughout the plant via both the xylem and phloem to areas of active growth, primarily the meristems.[4] The efficiency of translocation is a critical factor in the herbicide's efficacy.
Quantitative Analysis of Translocation
The distribution of MCPA within the plant varies between species and can be a mechanism of resistance. The following table details the translocation of radiolabeled MCPA in susceptible and resistant biotypes of Galeopsis tetrahit.
Table 2: Translocation of [¹⁴C]MCPA in Susceptible and Resistant Galeopsis tetrahit 72 Hours After Treatment
| Plant Part | Susceptible (% of Absorbed) | Resistant (% of Absorbed) |
|---|---|---|
| Treated Leaf | 42 | 55 |
| Apical Meristem | 13 | 6 |
| Rest of Shoot | 7 | 7 |
| Roots | 38 | 32 |
Note: Data is for MCPA. The translocation pattern of MCPA derived from this compound is expected to be identical.
Metabolism of this compound and MCPA
The primary metabolic event for this compound is its rapid hydrolysis to MCPA. The active MCPA molecule can then undergo further metabolism within the plant. The primary routes of MCPA detoxification involve hydroxylation of the aromatic ring and conjugation with sugars or amino acids. A major metabolite is 4-chloro-2-methylphenol (MCP).
Experimental Protocols
The study of the bioavailability and translocation of this compound in plants typically involves the use of radiolabeled compounds. The following protocols are based on established methodologies for studying phenoxy herbicides.
Radiolabeled Herbicide Application and Uptake Analysis
-
Preparation of Treatment Solution: Synthesize [¹⁴C]-MCPA-thioethyl, labeled on the phenyl ring or another stable position. Dissolve the radiolabeled compound in a suitable solvent and mix with a commercial formulation of this compound to the desired concentration. A surfactant may be included to improve leaf wetting.
-
Plant Material: Grow test plants in a controlled environment (greenhouse or growth chamber) to a specified growth stage (e.g., three to four true leaves).
-
Application: Using a microsyringe, apply a precise volume (e.g., 1-10 µL) of the [¹⁴C]-MCPA-thioethyl solution to a specific leaf of each plant.
-
Harvesting: Harvest plants at predetermined time points (e.g., 6, 24, 48, 72 hours) after treatment.
-
Leaf Washing: Wash the treated leaf with a solvent mixture (e.g., acetone:water, 1:1 v/v) to remove any unabsorbed herbicide from the leaf surface.
-
Quantification of Unabsorbed Herbicide: Analyze the leaf wash using liquid scintillation spectrometry (LSS) to determine the amount of unabsorbed [¹⁴C]-MCPA-thioethyl.
-
Calculation of Uptake: The amount of absorbed herbicide is calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash. Uptake is typically expressed as a percentage of the total applied radioactivity.
Translocation Analysis
-
Plant Sectioning: Following the leaf wash, dissect the plant into different parts: treated leaf, shoot above the treated leaf (including the apical meristem), shoot below the treated leaf, and roots.
-
Combustion and Quantification: Dry and weigh each plant section. Combust the dried tissue in a biological oxidizer. Trap the resulting [¹⁴C]O₂ in a scintillation cocktail and quantify the radioactivity using LSS.
-
Calculation of Translocation: Express the radioactivity in each plant part as a percentage of the total absorbed radioactivity.
Metabolism Analysis
-
Extraction: Homogenize fresh or frozen plant tissues in a suitable solvent system (e.g., acetonitrile:water with 1% acetic acid) to extract this compound, MCPA, and their metabolites.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identification and Quantification: Identify and quantify the parent compound (this compound), the active form (MCPA), and any metabolites by comparing their retention times and mass spectra to those of authentic standards.
Visualizations
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key pathways and workflows.
Caption: Bioactivation and mode of action of this compound.
Caption: Experimental workflow for uptake and translocation studies.
Caption: Pathway of this compound from application to target site.
Conclusion
This compound serves as an effective pro-herbicide, with its ester formulation facilitating enhanced foliar uptake. Upon entering the plant, it is rapidly converted to the active MCPA acid, which is then translocated to the meristematic tissues to exert its herbicidal effect. While specific quantitative data for this compound is limited, the principles of phenoxy herbicide behavior, combined with data from MCPA studies, provide a robust framework for understanding its bioavailability and translocation. Further research focusing specifically on the kinetics of this compound hydrolysis and the translocation of the intact ester would provide a more complete picture of its behavior in plants.
References
The Unseen Ripple: A Technical Guide to the Toxicological Effects of MCPA-thioethyl on Non-Target Aquatic Organisms
For Immediate Release
This technical guide provides a comprehensive analysis of the toxicological effects of MCPA-thioethyl, a phenoxy herbicide, on non-target aquatic ecosystems. Designed for researchers, scientists, and environmental professionals, this document synthesizes available ecotoxicological data, outlines standardized experimental methodologies, and illustrates key biological pathways and processes. As specific toxicological data for this compound is limited for certain aquatic species, this guide incorporates data from other ester forms of MCPA, such as MCPA 2-ethylhexyl ester (2-EHE), to provide a broader risk perspective. Ester forms of MCPA are generally considered more toxic to aquatic organisms than their acid or salt counterparts.[1][2]
Introduction to this compound
This compound (S-ethyl (4-chloro-2-methylphenoxy)ethanethioate) is a selective, systemic herbicide and plant growth regulator used to control broadleaf weeds.[3] Like other phenoxy herbicides, its mode of action in target plants is as a synthetic auxin, mimicking natural plant hormones to induce uncontrolled growth and eventual death.[3] Its application in agriculture raises concerns about its potential entry into aquatic environments through runoff and spray drift, and the subsequent impact on non-target organisms. In the environment, ester forms of MCPA, including this compound, are known to hydrolyze to the parent MCPA acid.[4]
Quantitative Toxicity Data
The acute toxicity of this compound and other MCPA formulations varies significantly across different aquatic trophic levels. Generally, aquatic plants and algae exhibit the highest sensitivity, which is consistent with the herbicide's intended mode of action. Fish and aquatic invertebrates are also susceptible, particularly to the more potent ester formulations. The available quantitative data is summarized below.
Table 1: Acute Toxicity of this compound to Freshwater Fish
| Species | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |
| Temperate Freshwater Fish | 96 hours | LC50 | 0.085 |
LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population.
Table 2: Acute Toxicity of MCPA Esters and Salts to Freshwater Invertebrates
| Species | Substance | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |
| Daphnia magna | MCPA 2-EHE | 48 hours | EC50 | 0.28 | |
| Daphnia magna | MCPA DMA salt | 48 hours | EC50 | >230 |
EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect (e.g., immobilization) in 50% of the test population. Note: Specific EC50 data for this compound on aquatic invertebrates is not readily available. Data for MCPA 2-EHE is presented as a proxy for a toxic ester formulation.
Table 3: Toxicity of MCPA Formulations to Aquatic Plants and Algae
| Species | Substance | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |
| Lemna gibba (Duckweed) | MCPA 2-EHE | 14 days | EC50 (frond density) | 0.13 | |
| Lemna gibba (Duckweed) | MCPA acid | 14 days | EC50 (frond density) | 0.17 | |
| Selenastrum capricornutum (Green Alga) | MCPA 2-EHE | 5 days | EC50 (cell density) | 0.25 | |
| Navicula pelliculosa (Diatom) | MCPA 2-EHE | 5 days | LOEC | 0.077 |
LOEC (Lowest Observed Effect Concentration): The lowest concentration at which a statistically significant effect is observed. Note: Specific toxicity data for this compound on aquatic plants and algae is not readily available. Data for other MCPA formulations is presented for comparison.
Mechanism of Action
Primary Mechanism in Aquatic Plants
The primary mode of action of MCPA and its derivatives in susceptible plants is the disruption of normal hormonal processes. As a synthetic auxin, it causes rapid, uncoordinated, and unsustainable cell growth, ultimately leading to the death of the plant. This process involves influencing the levels of RNA and DNA polymerase and other enzymes critical for normal development.
Toxicological Effects in Non-Target Animals
While the herbicidal mechanism is well-understood, the specific mode of action in aquatic animals is less defined. For non-target fauna such as fish and invertebrates, the toxicity of phenoxy herbicides is not related to auxin disruption. High concentrations can lead to mortality, while sublethal exposures may cause a range of adverse effects. Reports from human poisoning cases suggest that uncoupled oxidative phosphorylation could be a potential mechanism of toxicity in animals. This process disrupts cellular energy metabolism, leading to a cascade of detrimental effects.
Experimental Protocols
The toxicological data presented in this guide are typically generated using standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across studies.
Fish, Acute Toxicity Test (Based on OECD Guideline 203)
This test evaluates the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.
-
Test Organism: A recommended fish species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Test Duration: 96 hours.
-
Method: Fish are exposed to a range of at least five concentrations of the test substance in a static, semi-static, or flow-through system. A control group is maintained in clean water.
-
Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Water quality parameters such as pH, temperature, and dissolved oxygen are monitored throughout the test.
-
Endpoint: The LC50 is calculated using appropriate statistical methods, determining the concentration that is lethal to 50% of the test fish.
Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates, using the immobilization of Daphnia magna as the endpoint.
-
Test Organism: Daphnia magna, juvenile daphnids less than 24 hours old.
-
Test Duration: 48 hours.
-
Method: Daphnids are exposed to at least five concentrations of the test substance in a static system.
-
Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
Endpoint: The EC50, the concentration that results in the immobilization of 50% of the daphnids, is calculated for the 48-hour exposure period.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201)
This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria.
-
Test Organism: A recommended species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.
-
Test Duration: 72 hours.
-
Method: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance in a batch culture system under continuous fluorescent illumination.
-
Observations: Algal growth, typically measured by cell density, is monitored at 24, 48, and 72 hours.
-
Endpoint: The EC50 for growth inhibition is calculated, representing the concentration that reduces the growth rate by 50% relative to the control cultures.
Visualizations: Pathways and Processes
Environmental Fate and Trophic Level Impact
This compound, upon entering an aquatic system, undergoes hydrolysis to form the more persistent MCPA acid. Both the original ester and the resulting acid can impact various trophic levels within the ecosystem.
Experimental Workflow for Aquatic Toxicity Testing
The process of determining the ecotoxicological impact of a substance like this compound follows a structured workflow, from test preparation to data analysis.
Synthetic Auxin Signaling Pathway in Plants
MCPA acts as a synthetic auxin, leading to the overexpression of auxin-responsive genes. This diagram illustrates the simplified signaling cascade that results in uncontrolled plant growth.
References
The Dawn of Selective Weed Control: A Technical Guide to the Discovery and Historical Development of Phenoxy Herbicides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of phenoxy herbicides, a class of compounds that revolutionized agriculture and introduced the era of selective chemical weed control. First synthesized in the early 1940s, these synthetic auxins, most notably 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), offered an unprecedented ability to control broadleaf weeds in monocotyledonous crops such as cereals and corn.[1][2] This document traces the timeline of their discovery, details their chemical synthesis, elucidates their mechanism of action at the molecular level, and presents key experimental protocols that were instrumental in their development and characterization. Quantitative data on prominent phenoxy herbicides are summarized for comparative analysis. This guide serves as an in-depth resource on the genesis and evolution of this historically significant class of herbicides.
A Pivotal Discovery in Wartime: Historical Development
The emergence of phenoxy herbicides was a landmark achievement during World War II, driven by the need to increase crop yields.[3] Research in the United States and Great Britain independently led to the discovery of the herbicidal properties of these synthetic plant growth regulators.[4]
In 1941, R. Pokorny described the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D).[5] Shortly after, its potential as a plant growth regulator was recognized in 1942. Concurrently, a team at Imperial Chemical Industries (ICI) in Britain, led by W.G. Templeman, was investigating compounds that could selectively inhibit weed growth without harming cereal crops. Their research led to the synthesis of MCPA (2-methyl-4-chlorophenoxyacetic acid).
The first publications detailing the herbicidal activity of this class of compounds appeared in 1945 by Slade, Templeman, and Sexton. By 1946, 2,4-D was commercially released, marking the advent of the first successful selective herbicide. ICI also began marketing MCPA to UK farmers in the same year. The adoption of these herbicides was rapid, and by the mid-1950s, they were in widespread use in agriculture.
This initial success spurred further research, leading to the development of other phenoxy herbicides, including:
-
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another potent phenoxy herbicide, though its production has largely ceased due to concerns over contamination with dioxins during its manufacturing process.
-
Mecoprop, Dichlorprop, and Fenoprop: These are analogues of MCPA, 2,4-D, and 2,4,5-T, respectively, with an added methyl group that creates a chiral center. The herbicidal activity is primarily found in the (2R)-isomer.
-
2,4-DB and MCPB: These are phenoxybutyric acid derivatives that act as propesticides. In susceptible plants, they are converted into the active forms, 2,4-D and MCPA, respectively.
The development of phenoxy herbicides transformed agricultural practices, providing an efficient and cost-effective method for managing broadleaf weeds and significantly boosting crop productivity.
Chemical Synthesis of Phenoxy Herbicides
The synthesis of phenoxy herbicides is primarily achieved through a Williamson ether synthesis, which involves the reaction of a phenoxide with an organohalide.
Synthesis of 2,4-D
2,4-D is commonly synthesized by the condensation of 2,4-dichlorophenol with monochloroacetic acid in a strongly alkaline medium.
The process can be broken down into the following steps:
-
Phenol Neutralization: 2,4-dichlorophenol is neutralized with sodium hydroxide to form sodium 2,4-dichlorophenate.
-
Sodium Monochloroacetate (NaMCA) Production: Monochloroacetic acid is reacted with sodium hydroxide to produce sodium monochloroacetate.
-
Condensation: The sodium 2,4-dichlorophenate and sodium monochloroacetate are then reacted under heat to form the sodium salt of 2,4-D.
-
Acidification: The sodium salt of 2,4-D is acidified with a strong acid, such as hydrochloric acid, to precipitate the 2,4-D free acid.
An alternative method involves the chlorination of phenoxyacetic acid. However, this can lead to a higher content of impurities.
Synthesis of MCPA
The synthesis of MCPA follows a similar principle. It is synthesized from 2-methyl-4-chlorophenol by reacting it with chloroacetic acid in the presence of a base.
Mechanism of Action: Mimicking a Natural Hormone
Phenoxy herbicides are synthetic auxins, meaning they mimic the action of the natural plant hormone indole-3-acetic acid (IAA). While at low concentrations they can stimulate plant growth, at the high concentrations used for herbicidal purposes, they cause uncontrolled and disorganized growth in susceptible plants, leading to their death. This is often described as "growing to death".
The selectivity of phenoxy herbicides is a key feature of their utility. They are highly effective against broadleaf (dicotyledonous) weeds while leaving monocotyledonous crops like wheat, corn, and rice relatively unharmed.
The molecular mechanism of action involves the following key steps:
-
Perception and Binding: Synthetic auxins are recognized by a family of F-box proteins that function as auxin receptors, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.
-
Formation of a Co-receptor Complex: The binding of the auxin herbicide to the TIR1/AFB receptor promotes the formation of a co-receptor complex with transcriptional repressor proteins known as Aux/IAA proteins.
-
Ubiquitination and Degradation: This complex formation targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.
-
Gene Activation: The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors. These ARFs then activate the expression of numerous auxin-responsive genes.
-
Physiological Disruption: The overexpression of these genes leads to a cascade of physiological disruptions, including rapid cell division and elongation, epinasty (downward bending of leaves), and the production of ethylene and abscisic acid, ultimately resulting in the death of the plant.
Quantitative Data Summary
The following table summarizes key information for some of the most prominent phenoxy herbicides.
| Common Name | Chemical Name | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Year Introduced |
| 2,4-D | (2,4-dichlorophenoxy)acetic acid | 94-75-7 | C₈H₆Cl₂O₃ | 221.04 | 1946 |
| MCPA | (4-chloro-2-methylphenoxy)acetic acid | 94-74-6 | C₉H₉ClO₃ | 200.62 | 1945 |
| 2,4,5-T | (2,4,5-trichlorophenoxy)acetic acid | 93-76-5 | C₈H₅Cl₃O₃ | 255.48 | ~1948 |
| Dichlorprop | 2-(2,4-dichlorophenoxy)propionic acid | 120-36-5 | C₉H₈Cl₂O₃ | 235.06 | 1950s |
| Mecoprop | 2-(4-chloro-2-methylphenoxy)propionic acid | 93-65-2 | C₁₀H₁₁ClO₃ | 214.64 | 1950s |
| 2,4-DB | 4-(2,4-dichlorophenoxy)butyric acid | 94-82-6 | C₁₀H₁₀Cl₂O₃ | 249.09 | 1950s |
Key Experimental Protocols
Protocol for the Synthesis of 2,4-D
Objective: To synthesize 2,4-dichlorophenoxyacetic acid from 2,4-dichlorophenol and chloroacetic acid.
Materials:
-
2,4-dichlorophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Reaction vessel with reflux condenser and stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH paper
Methodology:
-
Preparation of Sodium Chloroacetate: In the reaction vessel, dissolve a specific molar equivalent of chloroacetic acid in water. Slowly add an equimolar amount of NaOH solution while stirring and cooling to control the exothermic reaction.
-
Preparation of Sodium 2,4-Dichlorophenate: In a separate vessel, dissolve one molar equivalent of 2,4-dichlorophenol in an aqueous solution containing one molar equivalent of NaOH.
-
Condensation Reaction: Add the sodium chloroacetate solution to the sodium 2,4-dichlorophenate solution in the reaction vessel. Heat the mixture to reflux (approximately 100-110°C) with continuous stirring for 2-4 hours.
-
Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated HCl with stirring until the pH of the solution reaches approximately 2-3. This will precipitate the 2,4-D as a solid.
-
Isolation and Purification: Collect the precipitated 2,4-D by vacuum filtration. Wash the solid with cold deionized water to remove any unreacted starting materials and salts.
-
Drying: Dry the purified 2,4-D product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Protocol for Greenhouse Bioassay of Herbicidal Efficacy
Objective: To evaluate the herbicidal efficacy of a phenoxy herbicide on a susceptible broadleaf weed species.
Materials:
-
Seeds of a susceptible plant species (e.g., Arabidopsis thaliana or mustard)
-
Potting soil mix
-
Pots or trays
-
Phenoxy herbicide stock solution
-
Surfactant
-
Spray chamber or handheld sprayer
-
Growth chamber or greenhouse with controlled environmental conditions
-
Ruler and/or biomass scale
Methodology:
-
Plant Growth: Sow seeds in pots filled with potting mix and grow them in a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle) until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Preparation: Prepare a series of herbicide dilutions from the stock solution. Include a non-ionic surfactant as recommended for the specific herbicide formulation. A control group should be prepared with water and surfactant only.
-
Herbicide Application: Randomly assign plants to different treatment groups. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.
-
Post-Treatment Incubation: Return the treated plants to the growth chamber and observe them over a period of 7-21 days.
-
Data Collection: Assess herbicidal injury at regular intervals using a visual rating scale (e.g., 0% = no effect, 100% = plant death). At the end of the experiment, measure plant height and/or harvest the above-ground biomass and record the fresh or dry weight.
-
Data Analysis: Analyze the data to determine dose-response relationships and calculate values such as the GR₅₀ (the herbicide rate that causes a 50% reduction in growth).
Conclusion
The discovery of phenoxyalkanoic acid herbicides in the 1940s was a watershed moment in the history of agriculture. It ushered in the era of selective chemical weed control, leading to substantial increases in crop yields and transforming farming practices worldwide. From the initial synthesis of 2,4-D and MCPA to a deeper understanding of their auxin-mimicking mode of action, the development of this herbicide class has been a testament to the synergy between synthetic chemistry and plant physiology. Their legacy continues to influence modern agricultural science and the ongoing development of weed management strategies.
References
An In-depth Technical Guide to the Spectroscopic Analysis of MCPA-Thioethyl for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of MCPA-thioethyl. This compound, or S-ethyl (4-chloro-2-methylphenoxy)ethanethioate, is a phenoxy herbicide. Its structural confirmation is critical for quality control, metabolism studies, and environmental monitoring. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate[1]
-
Synonyms: this compound, Phenothiol
-
CAS Number: 25319-90-8[1]
-
Molecular Formula: C₁₁H₁₃ClO₂S[1]
-
Molecular Weight: 244.74 g/mol
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while GC-MS data is experimentally derived, the NMR data is predicted based on the known chemical structure, as publicly available experimental spectra are not readily accessible.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | d | 1H | Aromatic H (position 6) |
| ~7.05 | dd | 1H | Aromatic H (position 5) |
| ~6.70 | d | 1H | Aromatic H (position 3) |
| ~4.60 | s | 2H | -O-CH₂-C(O)S- |
| ~2.90 | q | 2H | -S-CH₂-CH₃ |
| ~2.25 | s | 3H | Aromatic -CH₃ |
| ~1.25 | t | 3H | -S-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 | Thioester Carbonyl (-C(O)S-) |
| ~155 | Aromatic C-O (position 1) |
| ~130 | Aromatic C-Cl (position 4) |
| ~129 | Aromatic C-H (position 5) |
| ~128 | Aromatic C-CH₃ (position 2) |
| ~125 | Aromatic C-H (position 6) |
| ~113 | Aromatic C-H (position 3) |
| ~68 | Methylene Carbon (-O-CH₂-) |
| ~23 | Ethyl Methylene Carbon (-S-CH₂-) |
| ~16 | Methyl Carbon (Aromatic -CH₃) |
| ~14 | Ethyl Methyl Carbon (-CH₃) |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Value |
| Kovats Retention Index (non-polar column) | 1826, 1835 |
| Molecular Ion (M⁺) | m/z 244/246 (due to ³⁵Cl/³⁷Cl isotopes) |
| Key Fragmentation Ions (Predicted) | m/z 215, 199, 141, 113, 63 |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680-1700 | Strong | C=O stretch (Thioester) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | Aryl-O-CH₂ stretch (asymmetric) |
| ~1050 | Medium | Aryl-O-CH₂ stretch (symmetric) |
| ~880-800 | Strong | C-Cl stretch |
| ~700-600 | Medium-Weak | C-S stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
-
Objective: To determine the proton and carbon framework of the molecule.
-
Sample Preparation:
-
Weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.
-
-
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.
-
-
Objective: To determine the molecular weight, elemental composition (presence of chlorine), and fragmentation pattern of the molecule, as well as its retention time for quantitative analysis.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Injector: Split/splitless, operated in splitless mode at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺) and its isotopic pattern, which will confirm the presence of one chlorine atom (M⁺ and M+2 peaks with an approximate ratio of 3:1).
-
Propose fragmentation pathways for the major fragment ions to further confirm the structure.
-
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation (Thin Film Method):
-
Place a small amount of solid this compound (a few milligrams) in a small vial.
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.
-
Transfer a drop of the solution onto a salt plate (KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Instrumentation and Parameters:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
-
-
Data Analysis:
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, C-Cl, C-S, aromatic C=C).
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the structural elucidation of this compound.
Caption: A logical workflow for the structural elucidation of this compound.
Caption: Predicted mass fragmentation pathway of this compound.
References
An In-depth Technical Guide on the Environmental Fate and Mobility of MCPA-thioethyl in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCPA-thioethyl is a phenoxy herbicide used for the selective control of broadleaf weeds.[1] Upon application to the soil, it undergoes transformation and transport processes that dictate its environmental persistence, potential for groundwater contamination, and overall ecological impact. Understanding the environmental fate and mobility of this compound is crucial for robust environmental risk assessments and the development of sustainable agricultural practices.
This technical guide provides a comprehensive overview of the current scientific understanding of the degradation, adsorption, and mobility of this compound in the soil environment. It includes a summary of key quantitative data, detailed experimental protocols for assessing its environmental behavior, and visual representations of its degradation pathway and common experimental workflows.
Environmental Fate of this compound in Soil
The environmental fate of this compound in soil is primarily governed by its rapid hydrolysis to its active form, MCPA (4-chloro-2-methylphenoxyacetic acid).[2] Subsequently, the fate of the parent compound is largely determined by the degradation, mobility, and bioavailability of MCPA. The key processes influencing the environmental fate are:
-
Degradation: The breakdown of the compound, primarily through microbial processes.
-
Adsorption-Desorption: The binding of the compound to soil particles, which affects its availability for degradation and transport.
-
Leaching: The downward movement of the compound through the soil profile with water.
Degradation
This compound is readily hydrolyzed in soil to form MCPA.[2] The subsequent degradation of MCPA is predominantly a biological process, catalyzed by soil microorganisms.[2] The primary metabolite of MCPA is 4-chloro-2-methylphenol.[1]
The rate of degradation is often expressed as a half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The degradation of MCPA in soil is generally rapid, with reported half-lives typically ranging from a few days to a couple of weeks. However, factors such as soil type, organic matter content, pH, temperature, and microbial activity can significantly influence the degradation rate. For instance, degradation is generally faster in soils with higher microbial activity and organic matter content.
Table 1: Degradation Half-life (DT50) of MCPA in Soil
| Soil Type | DT50 (days) | Reference |
| Chernozem | 2.2 | |
| Regosol | 11.7 | |
| Sandy Soil (Horizon A) | Not specified (lag phase observed) | |
| Sandy Soil (Horizon C) | Not specified (lag phase observed) | |
| Agricultural Soil (Beijing) | 3.22 | |
| Agricultural Soil (Tianjin) | 3.10 | |
| Agricultural Clayey Soil | ~5 | |
| Various Agricultural Soils | 4.5 - 7 |
Adsorption and Mobility
The mobility of this compound and its primary metabolite, MCPA, in soil is largely dependent on their adsorption to soil particles. Adsorption is the process by which molecules bind to the surface of soil solids, including clay minerals and organic matter. The strength of this binding is a key factor in determining whether the compound will be transported through the soil profile (leaching) or remain in the upper soil layers.
MCPA is an acidic herbicide and its adsorption is influenced by soil pH. In most agricultural soils, which have a slightly acidic to neutral pH, MCPA exists predominantly in its anionic form, which is more water-soluble and less strongly adsorbed to negatively charged soil colloids. Consequently, MCPA generally exhibits low adsorption and is considered to have a high potential for mobility.
The soil organic carbon-water partitioning coefficient (Koc) is a common measure of a chemical's tendency to be adsorbed by soil. A low Koc value indicates weak adsorption and high mobility. The GUS (Groundwater Ubiquity Score) leaching potential index is another indicator, with higher values suggesting a greater potential to leach into groundwater.
Table 2: Soil Adsorption and Mobility Parameters for MCPA
| Parameter | Value | Interpretation | Reference |
| Koc (L/kg) | 54 - 118 | Low adsorption, high mobility | |
| logKoc | 1.73 - 2.07 | Mobile | |
| GUS Leaching Potential Index | -0.51 | Low leachability | |
| Kd (dm³/kg) | 0.2 - 1 | Weakly adsorbed |
It is important to note that while the GUS index for this compound suggests low leachability, the high mobility of its primary and active metabolite, MCPA, indicates a potential risk of groundwater contamination under certain conditions.
Leaching
Leaching is the process of chemical transport through the soil profile with percolating water. Due to its weak adsorption, MCPA has the potential to leach into deeper soil layers and eventually reach groundwater. Studies have shown that the amount of MCPA leached can be significant, particularly in soils with low organic matter content and in situations with high rainfall or irrigation. For example, in one study, up to 56.9% of applied MCPA was leached in unamended soil. However, amending the soil with organic matter can significantly reduce leaching.
Experimental Protocols
The following sections outline the general methodologies used to assess the environmental fate and mobility of herbicides like this compound in soil. These protocols are based on established guidelines and common practices in the field.
Soil Collection and Characterization
-
Soil Sampling: Collect soil samples from the desired depth (e.g., 0-20 cm) from the experimental site. Multiple sub-samples should be collected and combined to create a representative composite sample.
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Soil Characterization: Analyze the soil for key physicochemical properties, including:
-
pH
-
Organic carbon content
-
Particle size distribution (sand, silt, clay content)
-
Cation exchange capacity (CEC)
-
Moisture content
-
Degradation Studies (Aerobic)
-
Incubation Setup: Weigh a known amount of fresh, sieved soil into incubation flasks.
-
Herbicide Application: Apply a solution of this compound (often radiolabeled for easier tracking) to the soil at a concentration relevant to field application rates.
-
Moisture Adjustment: Adjust the soil moisture to a specific level, typically 40-60% of its water-holding capacity.
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C). The flasks should be designed to allow for air exchange while minimizing water loss.
-
Sampling: At predetermined time intervals, remove replicate flasks for analysis.
-
Extraction: Extract the soil samples with an appropriate solvent (e.g., acetonitrile, methanol) to recover the parent compound and its metabolites.
-
Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of this compound and its degradation products.
-
Data Analysis: Plot the concentration of the parent compound against time and use the data to calculate the degradation rate and the DT50 value.
Adsorption/Desorption Batch Equilibrium Studies
-
Equilibration: Place a small amount of soil (e.g., 2-5 g) into a series of centrifuge tubes.
-
Solution Addition: Add a known volume of a solution containing this compound at various concentrations to each tube. A background electrolyte solution (e.g., 0.01 M CaCl2) is typically used to maintain a constant ionic strength.
-
Shaking: Shake the tubes for a predetermined time (e.g., 24 hours) at a constant temperature to allow the system to reach equilibrium.
-
Centrifugation: Centrifuge the tubes to separate the soil from the solution.
-
Analysis: Analyze the supernatant for the concentration of this compound.
-
Adsorption Calculation: Calculate the amount of herbicide adsorbed to the soil by subtracting the amount remaining in the solution from the initial amount.
-
Isotherm Modeling: Plot the amount of adsorbed herbicide against the equilibrium concentration in the solution to generate an adsorption isotherm. The Freundlich or Langmuir models are commonly used to describe this relationship.
-
Desorption: After the adsorption phase, decant the supernatant and add a fresh background electrolyte solution to the soil. Shake for the same equilibration time, centrifuge, and analyze the supernatant to determine the amount of desorbed herbicide.
Column Leaching Studies
-
Column Packing: Pack a glass or stainless steel column with the test soil to a desired bulk density.
-
Pre-conditioning: Saturate the soil column with a background electrolyte solution from the bottom up to ensure uniform wetting and remove trapped air.
-
Herbicide Application: Apply a known amount of this compound to the top of the soil column.
-
Leaching: Apply a simulated rainfall or irrigation event by pumping the background electrolyte solution through the column at a constant flow rate.
-
Leachate Collection: Collect the leachate in fractions at regular intervals.
-
Analysis: Analyze the leachate fractions for the concentration of this compound and its metabolites.
-
Soil Sectioning: At the end of the experiment, a soil column can be sectioned into different depth increments.
-
Soil Extraction and Analysis: Extract the soil from each section and analyze it to determine the distribution of the herbicide within the soil profile.
Visualizations
Degradation Pathway of this compound
Caption: Degradation pathway of this compound in soil.
Experimental Workflow for Soil Fate Studies
Caption: General experimental workflow for herbicide soil fate studies.
Conclusion
The environmental fate and mobility of this compound in soil are primarily driven by the behavior of its major and active metabolite, MCPA. MCPA is characterized by rapid microbial degradation and low adsorption to soil particles, leading to a high potential for mobility. While its degradation is relatively fast under favorable conditions, its mobility poses a risk of leaching into groundwater, particularly in soils with low organic matter content. A thorough understanding of these processes, obtained through standardized experimental protocols, is essential for the accurate environmental risk assessment and sustainable use of this herbicide. Further research focusing on the initial hydrolysis rates of this compound under various soil conditions would provide a more complete picture of its environmental behavior.
References
MCPA-thioethyl's role as a phenoxy herbicide
An In-depth Technical Guide to MCPA-thioethyl as a Phenoxy Herbicide
Introduction
This compound, a member of the phenoxyacetic acid class of herbicides, is a selective and systemic herbicide used for the post-emergence control of broadleaf weeds.[1][2] Its chemical name is S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate.[3] Like other phenoxy herbicides, this compound functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plant species.[1][4] It is primarily applied to control broadleaf weeds in cereal crops, pastures, orchards, and citrus groves.
This compound itself is a pro-herbicide that is rapidly hydrolyzed in soil and plants to its biologically active form, MCPA (4-chloro-2-methylphenoxyacetic acid). This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, mechanism of action, synthesis, toxicological profile, and environmental fate, intended for an audience of researchers and professionals in the agricultural and life sciences.
Chemical and Physical Properties
This compound is a synthetic organic compound with specific physicochemical properties that dictate its behavior in formulations and the environment. The properties of both the thioester and its active acid form, MCPA, are summarized below.
Table 1: Physicochemical Properties of this compound and MCPA
| Property | This compound | MCPA (Active Acid) | Reference(s) |
| IUPAC Name | S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate | (4-Chloro-2-methylphenoxy)acetic acid | , |
| CAS Number | 25319-90-8 | 94-74-6 | , |
| Molecular Formula | C₁₁H₁₃ClO₂S | C₉H₉ClO₃ | , |
| Molecular Weight | 244.74 g/mol | 200.62 g/mol | , |
| Melting Point | 41.5 °C | 114 to 118 °C | , |
| Boiling Point | 345.9 °C at 760 mmHg | Not applicable | |
| Vapour Pressure | 5.96E-05 mmHg at 25°C | Low volatility | , |
| LogP (Kow) | 3.30690 | - | |
| Solubility in Water | Low (ester) | 825 mg/L (23 °C) | , |
Mechanism of Action: Synthetic Auxin
This compound's herbicidal activity is exerted through its active metabolite, MCPA, which functions as a synthetic mimic of the plant hormone auxin. At supraoptimal concentrations, synthetic auxins disrupt normal plant growth and development, leading to plant death, particularly in susceptible dicotyledonous (broadleaf) weeds.
The core mechanism involves the perception of the auxin signal by a specific family of F-box proteins, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins. These proteins are part of an SCF (Skp1-Cullin-F-box) ubiquitin-ligase complex.
The signaling cascade proceeds as follows:
-
Binding: MCPA binds to the TIR1/AFB receptor protein.
-
Co-Receptor Recruitment: This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins, which act as co-receptors.
-
Ubiquitination & Degradation: The formation of the TIR1-MCPA-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF complex. The tagged repressor is then rapidly degraded by the 26S proteasome.
-
Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that were previously inhibited. These ARFs then activate the transcription of numerous auxin-responsive genes.
-
Phenotypic Response: The resulting over-expression of these genes leads to a cascade of physiological disruptions, including epinastic growth (stem and petiole twisting), cell division arrest, and ultimately, plant death.
Synthesis and Formulation
The commercial production of this compound is a concise two-step chemical process.
-
Acid Chloride Formation: The process begins with the conversion of MCPA acid (4-chloro-2-methylphenoxyacetic acid) to its corresponding acid chloride. This is typically achieved by reacting MCPA acid with thionyl chloride (SOCl₂) in a solvent such as toluene.
-
Thioesterification: The resulting MCPA acid chloride is then reacted with ethanethiol (CH₃CH₂SH) or its sodium salt. This nucleophilic substitution reaction, often carried out in dichloromethane in the presence of a base like triethylamine, forms the S-ethyl thioester, yielding this compound. The final product is purified by washing and vacuum distillation.
Herbicidal Efficacy
MCPA and its derivatives are effective against a wide range of annual and perennial broadleaf weeds. Efficacy is demonstrated through field trials, though specific quantitative data for this compound alone is limited in publicly available literature. A study on a pre-mixed formulation of florasulam and MCPA demonstrated high efficacy against several common weeds in wheat fields.
Table 2: Example Weed Control Efficacy with an MCPA-Containing Herbicide Mix
| Weed Species | Common Name | Control Efficiency (%) |
| Melilotus officinalis | Yellow Sweet Clover | 91 |
| Cousinia oxyacantha | - | 95 |
| Sonchus oleraceus | Common Sowthistle | 92 |
| Hirschfeldia incana | Shortpod Mustard | 100 |
| Centaurea iberica | Iberian Starthistle | 95 |
| (Source: Data from a study on a Florasulam + MCPA pre-mix herbicide applied at 800 g/ha) |
Experimental Protocols
Protocol for a Greenhouse Herbicidal Efficacy Assay
Objective: To determine the dose-dependent efficacy of this compound on a target broadleaf weed species (e.g., Sinapis arvensis - Wild Mustard).
Methodology:
-
Plant Cultivation: Grow the target weed species from seed in 10 cm pots filled with a standard potting mix. Cultivate in a greenhouse under controlled conditions (e.g., 22°C/18°C day/night, 16-hour photoperiod).
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent/surfactant system. Create a series of dilutions to achieve application rates ranging from 0 (control) to a rate expected to cause 100% mortality.
-
Herbicide Application: When plants reach the 3-5 leaf stage, apply the herbicide dilutions using a calibrated laboratory track sprayer designed to deliver a precise volume (e.g., 200 L/ha). Include a control group sprayed only with the solvent/surfactant solution.
-
Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Data Analysis: Calculate the percent reduction in biomass compared to the control for each treatment level. Use probit or log-logistic regression analysis to determine the GR₅₀ value (the dose required to cause a 50% reduction in growth).
Protocol for Soil Residue Analysis by GC-MS
Objective: To quantify the concentration of this compound and its primary metabolite, MCPA, in a soil sample.
Methodology:
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of an appropriate deuterated internal standard (e.g., MCPA-d6).
-
Add 10 mL of acetonitrile (or ethyl acetate) as the extraction solvent.
-
-
Extraction:
-
Tightly cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
-
Centrifuge the sample at ≥3000 rcf for 5 minutes to separate the soil from the solvent extract.
-
-
Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant to a clean-up tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄ (as used in the QuEChERS method).
-
Vortex for 1 minute and centrifuge for 5 minutes. This step removes interferences like fatty acids and organic acids.
-
-
Derivatization (for MCPA analysis):
-
Since MCPA is non-volatile, it requires derivatization prior to GC analysis. Evaporate an aliquot of the cleaned extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., diazomethane or BF₃-Methanol) to convert the MCPA acid to its methyl ester.
-
-
GC-MS Analysis:
-
Transfer the final extract (containing this compound and the derivatized MCPA) to an autosampler vial.
-
Inject 1 µL into the GC-MS system.
-
GC Conditions (Typical):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Oven Program: Start at 70°C (2 min hold), ramp at 25°C/min to 150°C, then 10°C/min to 300°C (5 min hold).
-
-
MS Conditions (Typical):
-
Ionization: Electron Impact (EI)
-
Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the analyte and internal standard for accurate quantification.
-
-
-
Quantification: Create a calibration curve using standards prepared in a blank matrix extract. Quantify the analytes by comparing their peak areas to that of the internal standard.
Toxicological Profile
The toxicological profile of this compound is considered along with its active metabolite, MCPA. The World Health Organization classifies MCPA as slightly hazardous.
Table 3: Summary of Toxicological Data
| Test | Organism | Value | Reference(s) |
| Acute Oral LD₅₀ | Rat | 790 mg/kg (for this compound) | |
| Acute Oral LD₅₀ | Rat | 700 - 1160 mg/kg (for MCPA) | |
| Acute Oral LD₅₀ | Mouse | 550 - 800 mg/kg (for MCPA) | |
| Acute Oral LD₅₀ | Bobwhite Quail | 377 mg/kg (for MCPA) | |
| Acute LC₅₀ (96h) | Rainbow Trout | 117 - 232 mg/L (for MCPA) | |
| GHS Hazard Statements | - | H302: Harmful if swallowedH373: May cause damage to organs through prolonged or repeated exposureH400: Very toxic to aquatic life |
Environmental Fate
The environmental fate of this compound is characterized by its rapid transformation to MCPA, which is then subject to further degradation.
-
Hydrolysis and Degradation: this compound is non-persistent, with a reported soil aerobic degradation half-life (DT₅₀) of just 0.08 days. This indicates rapid hydrolysis to the parent MCPA acid. Esters of phenoxy herbicides are known to be readily hydrolyzed to their acidic forms in soil.
-
MCPA Degradation: The resulting MCPA acid is degraded by soil microorganisms. Its field half-life typically ranges from 7 to 60 days, although faster degradation (3-16 days) is common under optimal aerobic conditions. Degradation is slower in anaerobic (low oxygen) or cold conditions.
-
Mobility: MCPA is highly soluble in water and adsorbs weakly to soil particles, giving it a high potential for mobility and leaching into ground and surface water.
-
Metabolism: The primary degradation pathway for MCPA involves the cleavage of the ether linkage by soil microbes, yielding 4-chloro-2-methylphenol (MCP) as the major metabolite. Photodegradation on soil or plant surfaces can also occur.
References
Methodological & Application
Application Notes and Protocols for Studying Auxin Signaling Pathways Using MCPA-thioethyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCPA-thioethyl is a synthetic auxin herbicide belonging to the phenoxyacetic acid chemical class.[1] It functions as a pro-herbicide, readily absorbed by plants. Within the plant, it is metabolized to its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA).[2] MCPA mimics the natural plant hormone indole-3-acetic acid (IAA), leading to disruptions in regulated plant growth and development, ultimately causing mortality in susceptible species.[3]
The study of this compound provides a valuable tool for dissecting the intricacies of auxin signaling pathways. By introducing a stable and potent synthetic auxin, researchers can investigate the downstream molecular events, including receptor binding, protein degradation, and gene expression changes that are fundamental to auxin-mediated physiological responses. These investigations are crucial for understanding plant development, designing novel herbicides, and potentially developing new therapeutic agents that target similar pathways in other organisms.
Mechanism of Action: Hijacking the Auxin Signaling Cascade
The herbicidal activity of MCPA, the active form of this compound, is initiated through its interaction with the core components of the auxin signaling pathway.[4] This pathway is primarily regulated by three protein families:
-
TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are the primary auxin receptors.[5]
-
Aux/IAA Repressors: These proteins are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).
-
Auxin Response Factors (ARFs): ARFs are transcription factors that regulate the expression of auxin-responsive genes.
In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, preventing them from activating gene transcription. When MCPA is present, it binds to the TIR1/AFB receptor, promoting an interaction between the receptor and the Aux/IAA repressor. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to bind to auxin response elements (AuxREs) in the promoters of target genes and activate their transcription. This leads to an uncontrolled and massive expression of genes that regulate growth and development, ultimately causing plant death.
Data Presentation
Quantitative data on the binding affinity of this compound to auxin receptors is limited in publicly available literature. However, studies on its active form, MCPA, provide valuable insights into its interaction with the TIR1/AFB receptors in the model plant Arabidopsis thaliana.
| Compound | Receptor | Binding Affinity (Kd) | Method | Reference |
| IAA (Natural Auxin) | AtTIR1 | Higher Affinity | Surface Plasmon Resonance (SPR) | |
| MCPA | AtTIR1 | Lower Affinity than IAA | Surface Plasmon Resonance (SPR) | |
| IAA (Natural Auxin) | AtAFB2 | Higher Affinity | Surface Plasmon Resonance (SPR) | |
| MCPA | AtAFB2 | Lower Affinity than IAA | Surface Plasmon Resonance (SPR) | |
| IAA (Natural Auxin) | AtAFB5 | Higher Affinity | Surface Plasmon Resonance (SPR) | |
| MCPA | AtAFB5 | Lower Affinity than IAA | Surface Plasmon Resonance (SPR) | |
| Picloram | AtTIR1-IAA7 | Ki = 3900 ± 910 nM | Competition Binding Assay | |
| Picloram | AtAFB5-IAA7 | Ki = 54.90 ± 3.84 nM | Competition Binding Assay |
Note: The provided data for MCPA indicates a generally weaker interaction with the core auxin receptors compared to the endogenous hormone IAA. Further research is required to establish a comprehensive quantitative dataset for this compound and its active form across a broader range of plant species.
Experimental Protocols
Protocol 1: Root Elongation Assay to Assess Auxin Activity of this compound
This protocol is adapted from studies on synthetic auxins and is designed to evaluate the dose-dependent effect of this compound on root growth in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose and 0.8% agar
-
Petri plates (9 cm)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile water
-
Growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark cycle, 22°C)
-
Ruler or digital scanner
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).
-
Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-4 days for stratification.
-
Pipette seeds onto MS agar plates, ensuring they are evenly spaced in a single line.
-
-
Germination and Pre-treatment Growth:
-
Place the plates vertically in a growth chamber for 4-5 days to allow for germination and initial root growth.
-
-
Treatment with this compound:
-
Prepare a series of MS agar plates containing different concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM). Include a control plate with DMSO at the same concentration as the highest this compound treatment.
-
Carefully transfer the seedlings from the pre-treatment plates to the treatment plates, aligning the root tips at a marked line.
-
-
Incubation and Data Collection:
-
Return the plates to the growth chamber and incubate vertically for an additional 3-5 days.
-
At the end of the incubation period, photograph or scan the plates.
-
Measure the length of the primary root from the marked line to the root tip for each seedling using image analysis software.
-
-
Data Analysis:
-
Calculate the average root length and standard deviation for each treatment group.
-
Compare the root lengths of the this compound treated seedlings to the control group to determine the effect on root elongation.
-
Protocol 2: Gene Expression Analysis of Auxin-Responsive Genes
This protocol outlines a method to analyze the expression of known auxin-responsive genes (e.g., IAA1, GH3) in Arabidopsis thaliana seedlings treated with this compound using quantitative real-time PCR (qRT-PCR).
Materials:
-
Arabidopsis thaliana seedlings (grown hydroponically or on MS agar plates for 7-10 days)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liquid MS medium
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target auxin-responsive genes and a reference gene (e.g., ACTIN2)
-
qRT-PCR instrument
Methodology:
-
Seedling Growth and Treatment:
-
Grow Arabidopsis seedlings under sterile conditions.
-
Prepare a treatment solution of this compound in liquid MS medium at the desired concentration (e.g., 1 µM). Include a mock treatment with DMSO.
-
Transfer the seedlings to the treatment or mock solution and incubate for a specific time course (e.g., 0, 1, 3, 6, and 24 hours).
-
-
Tissue Harvesting and RNA Extraction:
-
At each time point, harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up qRT-PCR reactions using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.
-
Perform the qRT-PCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Compare the gene expression levels in this compound-treated samples to the mock-treated samples at each time point.
-
Visualizations
Caption: Mechanism of action of this compound in the auxin signaling pathway.
Caption: Experimental workflow for the root elongation assay.
References
Application Notes and Protocols: Efficacy Testing of MCPA-thioethyl on Broadleaf Weeds
These application notes provide a comprehensive framework for researchers and scientists to design and execute robust efficacy trials for the herbicide MCPA-thioethyl against broadleaf weeds. The protocols outlined below cover experimental design, application procedures, data collection, and analysis, ensuring reliable and reproducible results.
Introduction
This compound is a selective, systemic, post-emergence herbicide belonging to the phenoxyacetic acid chemical family.[1][2] Its primary application is the control of annual and perennial broadleaf weeds in various settings, including cereal crops and orchards.[1][2][3] The mode of action of this compound is as a synthetic auxin. It is absorbed through the leaves and translocated within the plant to the meristematic tissues. There, it mimics the natural plant growth hormone auxin, leading to uncontrolled, disorganized cell division and growth, which ultimately results in the death of susceptible broadleaf species while leaving grasses largely unaffected.
Experimental Protocol: Greenhouse/Growth Chamber Assay
This protocol details a controlled environment study to determine the dose-dependent efficacy of this compound.
2.1 Objective
To evaluate the herbicidal efficacy of various concentrations of this compound on selected broadleaf weed species and to determine the dose required to achieve 50% and 90% growth inhibition (GR₅₀ and GR₉₀).
2.2 Materials
-
Herbicide: Technical grade this compound and a commercial formulation.
-
Target Weeds: Seeds of common broadleaf weeds (e.g., Velvetleaf - Abutilon theophrasti, Common Lambsquarters - Chenopodium album, Common Ragweed - Ambrosia artemisiifolia).
-
Growth Medium: Sterilized potting mix or a mixture of sand, silt, and clay appropriate for the weed species.
-
Containers: 10 cm x 10 cm pots or seedling trays.
-
Equipment:
-
Controlled environment growth chamber or greenhouse.
-
Calibrated laboratory track sprayer with a flat-fan nozzle.
-
Analytical balance and volumetric flasks.
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.
-
2.3 Experimental Design
-
Design: A Completely Randomized Design (CRD) is typically sufficient for controlled environments. If there is a known gradient (e.g., light, temperature), a Randomized Complete Block Design (RCBD) should be used.
-
Treatments:
-
Untreated Control (sprayed with water and any solvent/surfactant used in herbicide formulations).
-
This compound applied at a series of rates. A logarithmic series of 6-8 doses is recommended to develop a dose-response curve (e.g., 0, 50, 100, 200, 400, 800, 1600 g a.i./ha).
-
Include a known commercial standard herbicide for broadleaf control as a positive control.
-
-
Replicates: A minimum of four replicates for each treatment is essential for statistical validity.
2.4 Methodology
-
Plant Culture:
-
Fill pots with the growth medium and sow seeds of the target weed species at a uniform depth.
-
Water as needed and grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Thin seedlings to a uniform number per pot (e.g., 2-4 plants) once they have established.
-
-
Herbicide Application:
-
Apply treatments when weeds are at the 2-4 true leaf stage, as this is when they are most susceptible to post-emergence herbicides.
-
Prepare stock solutions of this compound. Perform serial dilutions to obtain the desired application concentrations.
-
Calibrate the track sprayer to deliver a consistent volume (e.g., 200-300 L/ha) at a specified pressure.
-
Place pots in the spray chamber, apply the respective treatments, and then return them to the growth chamber.
-
-
Data Collection:
-
Visual Phytotoxicity Assessment: Rate plant injury at 3, 7, 14, and 21 Days After Treatment (DAT) on a scale of 0% to 100%, where 0% is no visible injury and 100% is complete plant death. Symptoms of phenoxy herbicide injury include twisting of stems and petioles (epinasty), leaf cupping, and discoloration.
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass for each pot.
-
Record the fresh weight immediately.
-
Dry the biomass in a forced-air oven at 70°C for 72 hours or until a constant weight is achieved, then record the dry weight.
-
-
Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA).
-
Fit the biomass data to a non-linear regression model, such as a four-parameter log-logistic function, to determine the GR₅₀ and GR₉₀ values.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatments.
Table 1: Visual Phytotoxicity of this compound on Broadleaf Weeds at 14 DAT
| Treatment | Dose (g a.i./ha) | Velvetleaf Injury (%) | Lambsquarters Injury (%) | Ragweed Injury (%) |
|---|---|---|---|---|
| Untreated Control | 0 | 0 | 0 | 0 |
| This compound | 100 | 45 | 55 | 40 |
| This compound | 200 | 70 | 80 | 65 |
| This compound | 400 | 95 | 98 | 90 |
| This compound | 800 | 100 | 100 | 100 |
| Commercial Standard | Label Rate | 98 | 99 | 95 |
Table 2: Effect of this compound on Weed Biomass and Control Efficacy at 21 DAT
| Treatment | Dose (g a.i./ha) | Velvetleaf Dry Weight ( g/pot ) | Control (%) | Lambsquarters Dry Weight ( g/pot ) | Control (%) |
|---|---|---|---|---|---|
| Untreated Control | 0 | 5.20 | 0 | 4.85 | 0 |
| This compound | 100 | 2.81 | 46.0 | 2.04 | 57.9 |
| This compound | 200 | 1.46 | 71.9 | 0.87 | 82.1 |
| This compound | 400 | 0.21 | 96.0 | 0.05 | 99.0 |
| This compound | 800 | 0.00 | 100 | 0.00 | 100 |
| Commercial Standard | Label Rate | 0.10 | 98.1 | 0.03 | 99.4 |
Note: Percent control is calculated as: ((Dry Weight of Control - Dry Weight of Treatment) / Dry Weight of Control) x 100.
Visualizations
Diagrams are provided to illustrate key processes and workflows.
Caption: Experimental workflow for this compound efficacy testing.
Caption: Simplified signaling pathway for this compound's mode of action.
References
Application Note: Quantification of MCPA-thioethyl in Plant Tissues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
MCPA-thioethyl is a selective, systemic phenoxy herbicide used to control broadleaf weeds in various crops.[1][2] As a synthetic auxin, it mimics the plant growth hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plant species. Understanding the concentration of this compound residues in plant tissues is crucial for assessing crop safety, environmental impact, and for regulatory compliance. This application note provides a detailed protocol for the quantification of this compound in plant tissues using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.
Principle
The method involves the extraction of this compound from homogenized plant tissue using an organic solvent, followed by a cleanup step to remove interfering matrix components. The cleaned extract is then analyzed by LC-MS/MS. The separation of this compound from other matrix components is achieved by reverse-phase liquid chromatography. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food and environmental matrices.
Materials:
-
Homogenized plant tissue sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge tubes (50 mL)
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized plant tissue sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and C18.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is the final extract for LC-MS/MS analysis.
Note on Stability: this compound, being a thioester, may be susceptible to hydrolysis to its parent acid, MCPA, especially under non-neutral pH conditions during extraction. It is recommended to work quickly and at cool temperatures. The use of buffered QuEChERS systems should be evaluated to ensure the stability of the analyte.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters (Typical):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Parameters (Proposed for this compound):
Since specific literature on the MRM transitions for this compound is limited, the following transitions are proposed based on its chemical structure and common fragmentation patterns of similar compounds. These should be optimized on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |
| This compound | 261.0 | 201.0 | 15 | 141.0 | 25 |
The precursor ion corresponds to the [M+H]⁺ of this compound (C₁₁H₁₃ClO₂S). The product ion at m/z 201.0 likely corresponds to the loss of the thioethyl group, resulting in the MCPA acid fragment. The product ion at m/z 141.0 could result from further fragmentation of the MCPA structure.
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are indicative and should be determined during method validation.
Table 1: Method Validation Parameters
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg |
| Accuracy (Recovery %) | 70 - 120% |
| Precision (RSD %) | < 20% |
Table 2: Recovery Data in Different Plant Matrices (Hypothetical)
| Plant Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Leafy Greens | 10 | 95 | 8 |
| 50 | 98 | 6 | |
| Root Vegetables | 10 | 85 | 12 |
| 50 | 90 | 10 | |
| Fruits | 10 | 105 | 7 |
| 50 | 102 | 5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Proposed Signaling Pathway of this compound in Plants
Caption: Proposed mode of action of this compound in plants.
Conclusion
This application note details a reliable and sensitive LC-MS/MS method for the quantification of this compound in various plant tissues. The use of the QuEChERS sample preparation protocol allows for high-throughput analysis, while the selectivity of tandem mass spectrometry ensures accurate results even in complex matrices. Proper method validation is essential to ensure the accuracy and reliability of the data. The potential for hydrolysis of the thioester during sample processing should be carefully considered and mitigated to ensure accurate quantification of the parent compound.
References
Application Notes and Protocols for Determining MCPA-Thioethyl Herbicidal Activity Using In Vitro Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCPA-thioethyl is a phenoxy herbicide that functions as a synthetic auxin, disrupting normal plant growth and development, ultimately leading to plant death.[1][2][3] Its mode of action involves mimicking the natural plant hormone auxin, which at supraoptimal concentrations, leads to uncontrolled cell division and elongation, disorganized growth, and ultimately, tissue damage and death in susceptible plant species.[1][4] Evaluating the herbicidal activity of this compound and its analogues is crucial for new herbicide development, understanding mechanisms of action, and assessing environmental impact. This document provides detailed protocols for in vitro bioassays to quantitatively determine the herbicidal activity of this compound.
Mechanism of Action: Auxin Signaling Pathway
This compound, like other phenoxy herbicides, exerts its phytotoxic effects by disrupting the auxin signaling pathway. In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin (or a synthetic auxin like MCPA) is present, it facilitates the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein component of the SCFTIR1/AFB ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of auxin-responsive genes, leading to downstream physiological effects.
References
proper handling and storage procedures for MCPA-thioethyl analytical standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the proper handling, storage, and use of MCPA-thioethyl analytical standards. Adherence to these protocols is crucial for maintaining the integrity of the standard and ensuring accurate and reproducible analytical results.
Introduction
This compound (S-ethyl (4-chloro-2-methylphenoxy)ethanethioate) is a selective, systemic phenoxy herbicide.[1] Accurate quantification of this compound in environmental and agricultural samples requires a pure, stable analytical standard. The integrity of the analytical standard is paramount for generating reliable data in research and regulatory settings. These notes provide essential information on the chemical and physical properties, safety precautions, storage, stability, and preparation of standard solutions of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 25319-90-8 | [2] |
| Molecular Formula | C₁₁H₁₃ClO₂S | [2] |
| Molecular Weight | 244.74 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 41.5 °C | |
| Boiling Point | 345.9 °C at 760 mmHg | |
| Solubility in Water | 2.28 mg/L (at 20 °C, pH 7) | |
| Solubility in Organic Solvents (at 20 °C) | Acetone: 1,000,000 mg/L | |
| Storage Temperature | 0-6 °C |
Safety Precautions and Handling
This compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects. When handling this compound analytical standards, the following safety precautions must be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Ventilation: Handle the neat compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Management: In case of a spill, isolate the area and prevent the material from entering drains or waterways. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.
-
First Aid:
-
If Swallowed: Rinse mouth and seek immediate medical attention.
-
If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Storage Recommendations
Proper storage is critical to maintain the purity and stability of the this compound analytical standard.
-
Neat Standard: The neat (undiluted) analytical standard should be stored in its original, tightly sealed container in a refrigerator at 0-6 °C . Protect from light and moisture.
-
Stock Solutions: Stock solutions should be stored in amber glass vials with PTFE-lined caps at -18 °C or below . Storing solutions in a freezer minimizes solvent evaporation and slows degradation.
Stability of this compound Analytical Standards
The stability of this compound in solution is influenced by the solvent, storage temperature, and exposure to light. The following tables provide illustrative stability data based on general principles for phenoxy herbicides, as specific experimental data for this compound is limited. These tables are intended as a guideline; it is recommended to perform in-house stability checks.
Table 1: Illustrative Stability of this compound (1 mg/mL) in Acetonitrile
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| -18 °C, in dark | >99% | >98% | >97% | >95% |
| 4 °C, in dark | >98% | >95% | >92% | >85% |
| 25 °C, in dark | >90% | >80% | <70% | <50% |
| 25 °C, exposed to light | <85% | <70% | <50% | <30% |
Table 2: Illustrative Stability of this compound (1 mg/mL) in Methanol
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| -18 °C, in dark | >99% | >98% | >97% | >95% |
| 4 °C, in dark | >97% | >94% | >90% | >82% |
| 25 °C, in dark | >88% | >75% | <65% | <45% |
| 25 °C, exposed to light | <80% | <65% | <45% | <25% |
Experimental Protocols
Preparation of a Primary Stock Solution (1 mg/mL)
Materials:
-
This compound analytical standard (neat)
-
Class A volumetric flask (e.g., 10 mL)
-
Analytical balance (readable to at least 0.01 mg)
-
High-purity solvent (e.g., acetonitrile or methanol, HPLC or LC-MS grade)
-
Amber glass vials with PTFE-lined caps
-
Pasteur pipettes or syringes
Protocol:
-
Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh approximately 10 mg of the this compound standard into the 10 mL volumetric flask. Record the exact weight.
-
Add a small amount of the chosen solvent (e.g., 5 mL of acetonitrile) to the flask to dissolve the standard.
-
Gently swirl the flask to ensure complete dissolution. Sonication for a few minutes may be used if necessary.
-
Once the standard is completely dissolved, bring the solution to the final volume with the solvent.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to labeled amber glass vials for storage at -18 °C or below.
Preparation of Working Standard Solutions
Working standard solutions for calibration are prepared by serial dilution of the primary stock solution.
Protocol:
-
Allow the primary stock solution vial to equilibrate to room temperature.
-
Use calibrated micropipettes or syringes to transfer the required volume of the stock solution into a new volumetric flask.
-
Dilute to the final volume with the appropriate solvent to achieve the desired concentration.
-
Mix thoroughly.
-
Prepare fresh working solutions daily or as determined by in-house stability studies.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical into the environment.
Logical Relationships and Workflows
Caption: Experimental workflow for the preparation and use of this compound analytical standards.
Caption: Plausible abiotic degradation pathways for this compound.
References
Application Notes and Protocols: MCPA-thioethyl as a Chemical Probe for Auxin Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCPA-thioethyl is a synthetic auxin herbicide that serves as a valuable chemical probe for studying auxin perception and signaling in plants. As a thioester analog of the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), it mimics the natural plant hormone indole-3-acetic acid (IAA), thereby eliciting auxin-like physiological responses. Its mode of action involves binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors, initiating a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors and subsequent activation of auxin-responsive genes.[1][2] This targeted interaction makes this compound a useful tool for dissecting the intricacies of auxin receptor biology, screening for novel auxin receptor antagonists, and understanding the molecular basis of herbicide action and resistance.
These application notes provide detailed protocols for utilizing this compound as a chemical probe in auxin receptor studies, including in vitro binding assays, pull-down assays to identify interacting proteins, and analysis of auxin-responsive gene expression.
Quantitative Data Summary
The following table summarizes the binding affinities of MCPA and other auxins to different Arabidopsis thaliana TIR1/AFB receptors, as determined by Surface Plasmon Resonance (SPR). This data is crucial for designing experiments and interpreting results related to the selectivity and efficacy of this compound as a probe.
| Compound | Receptor | Binding Affinity (% of IAA binding) |
| IAA (Indole-3-acetic acid) | AtTIR1 | 100% |
| IAA (Indole-3-acetic acid) | AtAFB2 | 100% |
| IAA (Indole-3-acetic acid) | AtAFB5 | 100% |
| MCPA | AtTIR1 | < 29% |
| MCPA | AtAFB2 | < 22% |
| MCPA | AtAFB5 | < 40% |
| 2,4-D | AtTIR1 | 29% |
| 2,4-D | AtAFB2 | 22% |
| 2,4-D | AtAFB5 | 40% |
| Mecoprop | AtTIR1 | Significantly higher than 2,4-D and MCPA |
| Mecoprop | AtAFB2 | Higher than other phenoxy-carboxylates |
| Dichlorprop | AtTIR1 | Significantly higher than 2,4-D and MCPA |
| Picloram | AtAFB5 | Significantly higher than to AtTIR1 and AtAFB2 |
| Aminopyralid | AtAFB5 | Significantly higher than to AtTIR1 and AtAFB2 |
Data adapted from "The differential binding and biological efficacy of auxin herbicides"[2]. The binding of MCPA was observed to be lower than that of IAA and 2,4-D.
Signaling Pathway
The following diagram illustrates the canonical auxin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
In Vitro Binding Assay using Surface Plasmon Resonance (SPR)
This protocol describes the determination of binding affinity between this compound (hydrolyzed to MCPA) and TIR1/AFB receptors.[2]
Materials:
-
Purified TIR1/AFB-ASK1 protein complexes
-
Biotinylated AtAux/IAA7 degron peptide
-
Streptavidin-coated SPR sensor chip
-
SPR instrument (e.g., Biacore)
-
This compound (to be hydrolyzed to MCPA in buffer)
-
IAA (as a positive control)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)
Procedure:
-
Chip Preparation: Immobilize the biotinylated AtAux/IAA7 degron peptide onto the streptavidin-coated SPR sensor chip according to the manufacturer's instructions.
-
Analyte Preparation: Prepare a series of dilutions of MCPA (from hydrolyzed this compound) and IAA in running buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
Binding Analysis: a. Inject the purified TIR1/AFB-ASK1 protein complex over the sensor chip surface until a stable baseline is achieved. b. Inject the different concentrations of MCPA or IAA over the surface. c. Monitor the association and dissociation phases in real-time. d. After each cycle, regenerate the sensor surface using the regeneration solution.
-
Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). c. Compare the KD values of MCPA to that of IAA to determine its relative binding affinity.
Pull-Down Assay to Identify this compound Interacting Proteins
This protocol is designed to identify proteins from a plant cell lysate that interact with this compound, with the expectation of pulling down auxin receptors.
Materials:
-
This compound
-
Affinity resin (e.g., NHS-activated Sepharose)
-
Plant tissue (e.g., Arabidopsis thaliana seedlings)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitor cocktail)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of MCPA)
-
GST-tagged TIR1/AFB protein and Glutathione resin (for validation)
Procedure:
-
Bait Preparation: a. Immobilize this compound to the affinity resin through a suitable linker. This may require chemical modification of this compound. b. Alternatively, use a biotinylated version of this compound and streptavidin-coated beads. c. As a negative control, prepare beads with the linker alone or an inactive analog.
-
Lysate Preparation: a. Homogenize plant tissue in ice-cold lysis buffer. b. Centrifuge to pellet cell debris and collect the supernatant (total protein lysate).
-
Pull-Down: a. Incubate the protein lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. b. Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the bound proteins using elution buffer. b. Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. c. For identification, excise protein bands of interest and subject them to mass spectrometry (LC-MS/MS). d. To validate the interaction with a specific receptor, perform a Western blot on the eluate using an antibody against that receptor (e.g., anti-GST for a GST-tagged TIR1/AFB).
Analysis of Auxin-Responsive Gene Expression by RT-qPCR
This protocol outlines the steps to quantify the changes in the expression of known auxin-responsive genes in response to this compound treatment.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana)
-
This compound solution
-
Control solution (mock treatment)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target auxin-responsive genes (e.g., IAA1, GH3) and reference genes (e.g., ACTIN, UBQ10)
Procedure:
-
Plant Treatment: a. Grow seedlings under controlled conditions. b. Treat the seedlings with a defined concentration of this compound or the control solution for a specific time course (e.g., 0, 1, 3, 6 hours).
-
RNA Extraction and cDNA Synthesis: a. Harvest the treated tissues, flash-freeze in liquid nitrogen, and store at -80°C. b. Extract total RNA using a suitable kit. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Synthesize first-strand cDNA from the purified RNA.
-
Quantitative PCR (qPCR): a. Set up qPCR reactions using the cDNA, gene-specific primers, and qPCR master mix. b. Run the qPCR program on a real-time PCR machine.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct values of the reference genes (ΔCt). c. Calculate the fold change in gene expression in this compound-treated samples relative to the control samples using the 2-ΔΔCt method.
References
Application Notes and Protocols for Preparing MCPA-Thioethyl Formulations for Greenhouse Experiments
For: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the preparation of MCPA-thioethyl formulations for use in greenhouse-based herbicide efficacy and plant response studies. This compound is a synthetic auxin herbicide belonging to the phenoxy family. Due to its low water solubility, a stable formulation is critical for achieving uniform application and reliable experimental results. The following protocols detail the preparation of a stock solution and a final sprayable oil-in-water emulsion.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for proper handling, storage, and formulation development.
| Property | Value | Citation(s) |
| Chemical Name | S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate | [1] |
| Molecular Formula | C₁₁H₁₃ClO₂S | |
| Molecular Weight | 244.74 g/mol | |
| Appearance | White to light yellow/beige powder | |
| Solubility | Soluble in chloroform and acetone. | [2] |
| Water Solubility | Low | |
| Storage Stability | Stable for at least 2 years at -20°C. | [2] |
Table 1: Physical and Chemical Properties of this compound
Experimental Protocols
This section outlines the step-by-step procedures for preparing this compound stock solutions and final sprayable emulsions.
Chemicals:
-
This compound (purity ≥98%)
-
Acetone (analytical grade)
-
Non-ionic surfactant (e.g., Tween® 80 or a commercial formulation like NIS 80:20™)
-
Crop Oil Concentrate (COC)
-
Distilled or deionized water
Equipment:
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Pipettes (glass or solvent-resistant plastic)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Pressurized spray bottles or a research-grade cabinet sprayer
This protocol describes the preparation of a concentrated stock solution of this compound in acetone.
-
Safety First: Perform all steps in a well-ventilated fume hood and wear appropriate PPE.
-
Weighing: Accurately weigh 100 mg of this compound powder on an analytical balance.
-
Dissolving: Transfer the weighed this compound into a 10 mL volumetric flask.
-
Solubilization: Add a small amount of acetone (approximately 5-7 mL) to the flask and swirl gently to dissolve the powder completely. A magnetic stirrer can be used to facilitate dissolution.
-
Final Volume: Once the this compound is fully dissolved, bring the solution to the 10 mL mark with acetone.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a labeled, airtight, and light-protected container. Store at -20°C for long-term stability.
This protocol details the formulation of a stable oil-in-water emulsion for greenhouse application.
-
Emulsifier Preparation: In a 100 mL glass beaker, combine 0.1 mL of a non-ionic surfactant and 0.5 mL of Crop Oil Concentrate. These act as emulsifiers and adjuvants to enhance herbicide performance.
-
Adding Stock Solution: To the beaker containing the emulsifiers, add 1 mL of the 10,000 ppm this compound stock solution.
-
Initial Mixing: Place the beaker on a magnetic stirrer and mix the solution at a moderate speed to create a uniform oil phase.
-
Emulsion Formation: While continuously stirring, slowly add distilled or deionized water to the beaker. Continue adding water until the total volume reaches 100 mL. The continuous agitation is crucial for the formation of a stable oil-in-water emulsion.
-
Final Formulation: The resulting milky-white emulsion is a 100 ppm sprayable formulation of this compound.
For dose-response experiments, a dilution series can be prepared from the 100 ppm sprayable emulsion. Table 2 provides the necessary calculations for preparing various concentrations.
| Target Concentration (ppm) | Volume of 100 ppm Emulsion (mL) | Volume of Water (mL) | Total Volume (mL) |
| 50 | 50 | 50 | 100 |
| 25 | 25 | 75 | 100 |
| 10 | 10 | 90 | 100 |
| 5 | 5 | 95 | 100 |
| 1 | 1 | 99 | 100 |
| 0 (Control) | 0 | 100 | 100 |
Table 2: Dilution Series for Greenhouse Experiments
Application in Greenhouse Experiments
-
Timing of Application: Apply the prepared formulations to plants at the appropriate growth stage as determined by the experimental design. For post-emergence studies, this is typically when weeds are young and actively growing.
-
Application Method: Use a calibrated sprayer to ensure uniform coverage of the plant foliage. The application volume will depend on the plant size and density.
-
Control Group: Always include a control group treated with a blank emulsion (containing acetone, surfactant, and crop oil concentrate, but no this compound) to account for any potential phytotoxic effects of the formulation components.
-
Environmental Conditions: Record the environmental conditions in the greenhouse (temperature, humidity, light intensity) at the time of application, as these can influence herbicide efficacy.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Enhancing MCPA-Thioethyl Solubility for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of MCPA-thioethyl in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a selective, systemic phenoxyacetic herbicide.[1] For in vitro studies, its low aqueous solubility (2.28 mg/L at 20°C, pH 7) presents a significant challenge.[2] This poor solubility can lead to precipitation in culture media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the primary organic solvents recommended for dissolving this compound for in vitro use?
Dimethyl sulfoxide (DMSO) and ethanol are the most common organic solvents used to dissolve hydrophobic compounds like this compound for in vitro assays. DMSO is a powerful solvent capable of dissolving a wide array of organic materials.[3] While this compound's solubility in chloroform is known, chloroform is not a suitable solvent for cell-based assays due to its high toxicity to cells.
Q3: What is the maximum recommended final concentration of solvents like DMSO in cell culture media?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A concentration of <0.1% to 0.5% is generally recommended.[4] However, the tolerance to DMSO can be cell-line specific. Therefore, it is crucial to perform a solvent toxicity control experiment to determine the maximum permissible concentration for your specific cell line.
Q4: Can I use surfactants to improve the solubility of this compound in my aqueous assay medium?
While surfactants are used in commercial herbicide formulations to improve solubility and uptake in plants, their application in in vitro cell-based assays is more complex.[5] Surfactants can exhibit their own cytotoxicity, which can interfere with the experimental results. The compatibility and potential effects of any surfactant must be thoroughly evaluated before its use in an assay. Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are sometimes used in cell culture but require careful validation.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound stock solution into aqueous media.
Possible Causes:
-
Low Aqueous Solubility: The primary reason is the inherent hydrophobicity of this compound.
-
Solvent Shock: Rapidly adding a concentrated organic stock solution to an aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: The desired final concentration of this compound in the assay may exceed its solubility limit in the final solvent mixture.
Solutions:
| Solution | Detailed Steps |
| Optimize Stock Solution Preparation | Prepare the highest possible concentration of your this compound stock solution in 100% DMSO or ethanol. This will minimize the volume of organic solvent added to your aqueous medium. |
| Stepwise Dilution | Instead of a single large dilution, perform a serial dilution of the stock solution into the cell culture medium. This gradual decrease in solvent concentration can help to prevent precipitation. |
| Pre-warm the Medium | Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. |
| Vortexing/Sonication | Immediately after adding the stock solution to the medium, vortex the solution gently. For persistent precipitation, brief sonication in a water bath may help to redissolve the compound. Caution: Over-sonication can damage media components. |
| Solvent Control | Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental wells to account for any effects of the solvent itself on the cells. |
| Determine Empirical Solubility | Before conducting your main experiment, perform a preliminary test to determine the maximum soluble concentration of this compound in your specific cell culture medium with the chosen final solvent concentration. This can be done by preparing a range of concentrations and observing for any visible precipitate after a short incubation period. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The exact maximum concentration will need to be determined empirically due to the lack of specific solubility data in DMSO or ethanol.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
or Ethanol (200 proof), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out a small, precise amount of this compound into a sterile vial.
-
Add a calculated volume of DMSO or ethanol to achieve a high concentration stock solution (e.g., 10-100 mM). Start with a small volume of solvent and gradually add more if the compound does not fully dissolve.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Solvent Cytotoxicity
It is essential to determine the highest concentration of your chosen solvent (e.g., DMSO) that does not significantly affect the viability of your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Solvent (e.g., DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
Procedure:
-
Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare a serial dilution of your solvent (e.g., DMSO) in complete cell culture medium. A typical range to test would be from 2% down to 0.01%. Also include a "no solvent" control.
-
Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Determine the highest solvent concentration that does not cause a significant decrease in cell viability compared to the "no solvent" control. This will be your maximum allowable solvent concentration for subsequent experiments.
Visualizations
Caption: Workflow for preparing this compound for in vitro assays.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Troubleshooting Degradation of MCPA-thioethyl
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering degradation issues during the sample analysis of MCPA-thioethyl. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is the S-ethyl ester of MCPA (2-methyl-4-chlorophenoxyacetic acid), a systemic phenoxy herbicide.[1] The thioester functional group is susceptible to hydrolysis, particularly under alkaline conditions, which cleaves the ester bond and converts this compound back to its parent acid, MCPA. It can also be sensitive to photodegradation. Careful handling during sample preparation and analysis is crucial to prevent its degradation and ensure accurate quantification.
Q2: My analytical results show lower than expected concentrations of this compound. What are the most likely causes?
Low recovery of this compound is a common problem that can be attributed to several factors:
-
Hydrolysis: The sample's pH might be too high (alkaline), causing the thioester to hydrolyze to MCPA.
-
Photodegradation: Exposure of samples or standards to UV or strong visible light can break down the molecule.
-
Adsorption: this compound, being a relatively non-polar molecule, may adsorb to the surfaces of glassware or plasticware, reducing the amount in solution.
-
Suboptimal Extraction: The chosen sample preparation method (e.g., QuEChERS, SPE) may not be efficient for your specific sample matrix.
-
Matrix Effects: Components in your sample matrix could be suppressing the instrument's signal during analysis (ion suppression in LC-MS/MS).[2]
Q3: How can I prevent the degradation of this compound in my samples and standards?
To maintain the integrity of your samples and standards, adhere to the following best practices:
-
Control pH: Ensure that all solutions, including extraction solvents and mobile phases, are neutral or slightly acidic. Avoid alkaline conditions.
-
Protect from Light: Store samples and standards in amber vials or protect them from light by wrapping them in aluminum foil.[3] Work in a shaded area when possible.
-
Use Appropriate Labware: Consider using silanized glass vials or polypropylene tubes to minimize adsorption.[4][5]
-
Proper Storage: Store stock solutions and samples at low temperatures (4°C for short-term, -20°C for long-term) to slow down potential degradation.
-
Minimize Time to Analysis: Analyze samples as soon as possible after preparation.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
If you are experiencing low recovery, follow this systematic troubleshooting guide.
Step 1: Verify Standard Solution Integrity
-
Action: Prepare a fresh stock solution of this compound from a certified reference material. Dilute to a known concentration in a solvent matching your sample extract (e.g., acetonitrile).
-
Analysis: Analyze the fresh standard.
-
Interpretation:
-
Signal is as expected: Your old standard may have degraded. Proceed with the fresh standard.
-
Signal is still low: The issue might be with your analytical instrument or method. Proceed to Step 2.
-
Step 2: Investigate Potential Hydrolysis
-
Action: Prepare two sets of spiked samples (a clean matrix spiked with a known concentration of this compound). Adjust the pH of one set to ~4-5 (acidic) and the other to ~8-9 (alkaline). Analyze the samples immediately after preparation and after letting them sit at room temperature for a few hours.
-
Analysis: Compare the peak area of this compound in both sets of samples over time.
-
Interpretation:
-
Significant decrease in the alkaline sample: This indicates that alkaline hydrolysis is a likely cause of degradation. Ensure all your sample preparation reagents are neutral or slightly acidic.
-
No significant change in either sample: Hydrolysis is likely not the primary issue. Proceed to Step 3.
-
Step 3: Assess for Adsorption to Labware
-
Action: Prepare two identical standards of this compound, one in a standard borosilicate glass vial and another in a polypropylene or silanized glass vial.
-
Analysis: Analyze both standards after a short incubation period (e.g., 30 minutes).
-
Interpretation:
-
Lower signal in the borosilicate glass vial: This suggests adsorption to the glass surface. Switch to polypropylene or silanized glassware for your analysis.
-
Similar signals in both vials: Adsorption is not the likely cause of low recovery. Proceed to Step 4.
-
Step 4: Evaluate Sample Extraction Efficiency
-
Action: Review your extraction protocol (e.g., QuEChERS). Ensure correct solvent volumes, salt additions, and shaking/vortexing times are being used.
-
Analysis: Prepare a matrix-matched standard by spiking a blank matrix extract with a known amount of this compound after the extraction process. Compare the response of this post-extraction spike to a standard in pure solvent.
-
Interpretation:
-
Recovery of post-extraction spike is good (>80%): Your instrument is performing well, but your extraction procedure is inefficient. Re-optimize the extraction method.
-
Recovery of post-extraction spike is also low: This points to matrix effects (ion suppression). Proceed to the troubleshooting guide for matrix effects.
-
Issue 2: Chromatographic Problems (Peak Tailing, Splitting)
For Gas Chromatography (GC) Analysis:
-
Symptom: Tailing peaks for this compound.
-
Cause: This is often due to active sites in the GC system, particularly in the inlet liner or the column itself, where the analyte can have secondary interactions.
-
Troubleshooting:
-
Inlet Maintenance: Replace the inlet liner with a new, deactivated one. Trim the first few centimeters of the column from the inlet side.
-
Column Choice: Ensure you are using a column suitable for pesticide analysis, preferably one that is highly inert.
-
Derivatization: While not ideal as it adds a step, derivatizing the hydrolyzed MCPA to a more volatile ester can confirm if hydrolysis is the root cause of the tailing of the parent acid peak.
-
For Liquid Chromatography (LC) Analysis:
-
Symptom: Split or broad peaks.
-
Cause: This can be due to a mismatch between the injection solvent and the mobile phase, column contamination, or a void in the column packing.
-
Troubleshooting:
-
Solvent Mismatch: Ensure the solvent used to dissolve your final extract is as close in composition and strength to the initial mobile phase as possible.
-
Column Contamination: Flush the column with a strong solvent. If the problem persists, consider using a guard column or replacing the analytical column.
-
Column Void: A void at the head of the column can cause peak splitting. This often requires column replacement.
-
Issue 3: Suspected Matrix Effects in LC-MS/MS
-
Symptom: Low signal intensity and poor reproducibility in sample extracts compared to standards in pure solvent, even when extraction efficiency is known to be good.
-
Cause: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression.
-
Troubleshooting:
-
Dilution: Dilute the sample extract. This can reduce the concentration of interfering matrix components while potentially keeping the analyte concentration within the instrument's detection range.
-
Improve Sample Cleanup: Use a more rigorous cleanup step after extraction. For QuEChERS, this might involve using different or additional sorbents like C18 or graphitized carbon black (GCB).
-
Modify Chromatographic Separation: Adjust the LC gradient to better separate this compound from interfering matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal as it will co-elute and experience similar matrix effects, allowing for accurate correction.
-
Quantitative Data
The stability of thioesters like this compound is highly dependent on pH. While specific data for this compound is limited, the hydrolysis of a similar compound, MCPA 2-ethylhexyl ester, provides a useful reference.
Table 1: Hydrolysis Half-life of MCPA 2-ethylhexyl ester at 25°C
| pH | Half-life |
| 7 | 76 days |
| 9 | 117 hours |
Note: This data is for MCPA 2-ethylhexyl ester and serves as an estimate for the behavior of this compound. The thioester bond in this compound is also expected to be labile under alkaline conditions.
The parent compound, MCPA, is generally stable to hydrolysis in a pH range of 5 to 9, indicating that the degradation of MCPA esters is primarily due to the cleavage of the ester linkage.
Experimental Protocols
Protocol 1: Evaluation of this compound Hydrolysis in Sample Matrix
This protocol is designed to determine if the degradation of this compound in your samples is pH-dependent.
Materials:
-
Blank sample matrix (e.g., soil extract, water sample)
-
This compound certified reference standard
-
Acetonitrile (or other suitable solvent)
-
Formic acid (or other suitable acid)
-
Ammonium hydroxide (or other suitable base)
-
pH meter or pH strips
-
Volumetric flasks and pipettes
-
LC-MS/MS or GC-MS system
Procedure:
-
Prepare a Spiking Solution: Prepare a 1 µg/mL solution of this compound in acetonitrile.
-
Spike Samples: Take three 10 mL aliquots of your blank matrix extract. Spike each with 100 µL of the spiking solution to get a final concentration of 10 ng/mL.
-
Adjust pH:
-
Sample 1 (Control): Leave at the original pH of the extract.
-
Sample 2 (Acidic): Adjust the pH to ~4.5 by adding a small amount of dilute formic acid.
-
Sample 3 (Alkaline): Adjust the pH to ~8.5 by adding a small amount of dilute ammonium hydroxide.
-
-
Time-Point Analysis:
-
Analyze an aliquot from each sample immediately after preparation (T=0).
-
Store the samples at room temperature, protected from light.
-
Analyze aliquots from each sample at subsequent time points (e.g., T=2 hours, T=4 hours, T=8 hours).
-
-
Data Analysis: Plot the peak area of this compound versus time for each pH condition. A rapid decrease in peak area in the alkaline sample compared to the control and acidic samples indicates hydrolysis.
Visualizations
Caption: A logical workflow for troubleshooting low recovery of this compound.
Caption: Potential degradation and loss pathways for this compound.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. longdom.org [longdom.org]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. How to run your experiments in glassware – putting the “vitro” back into “in vitro” [tristanderond.com]
- 5. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Application Rates of MCPA-thioethyl for Specific Weed Species
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing MCPA-thioethyl in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize application rates for specific weed species.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the experimental use of this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. Inconsistent weed control despite using recommended application rates. | Several factors can influence herbicide efficacy. Consider the following: - Weed Growth Stage: Younger, actively growing weeds are more susceptible. Ensure weeds are at the recommended growth stage for treatment.[1] - Environmental Conditions: Efficacy can be affected by temperature, humidity, and rainfall. Avoid application during extreme heat, drought, or when rain is imminent.[2] - Spray Coverage: Ensure thorough and uniform spray coverage of the target weeds. - Water Quality: The pH and mineral content of the water used for mixing can affect herbicide stability and effectiveness. |
| 2. Observed phytotoxicity in non-target crop species. | Phytotoxicity can manifest as chlorosis, necrosis, stunting, or leaf distortion.[2] To troubleshoot: - Application Rate: Double-check calculations to ensure the correct application rate was used. Over-application is a common cause of crop injury. - Drift: Prevent spray drift to adjacent non-target plants by using appropriate nozzles and avoiding application in windy conditions. - Crop Growth Stage: The susceptibility of crops to herbicide injury can vary with their growth stage. Apply during the recommended window for the specific crop. - Formulation: Different formulations (e.g., esters vs. amines) can have varying levels of volatility and potential for crop injury. This compound is an ester formulation. |
| 3. How do I determine the optimal application rate for a weed species not listed on the product label? | A dose-response study is necessary to determine the effective dose (ED) for a new weed species. This involves treating the weed with a range of herbicide concentrations to determine the rates that cause 50% (ED50) and 90% (ED90) growth reduction. See the detailed "Protocol for Greenhouse Dose-Response Bioassay" below. |
| 4. What are the typical symptoms of this compound phytotoxicity on susceptible broadleaf weeds? | As a synthetic auxin herbicide, this compound causes uncontrolled growth in susceptible plants.[3] Typical symptoms include: - Epinasty (twisting and curling of stems and petioles) - Leaf cupping and crinkling - Stem swelling and brittleness - Eventual necrosis and plant death |
| 5. How can I analyze for this compound residues in soil and plant tissue? | Residue analysis typically involves extraction of the compound from the sample matrix followed by quantification using analytical instrumentation. Common methods include: - Gas Chromatography-Mass Spectrometry (GC-MS): Often requires a derivatization step to make this compound more volatile.[4] - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that often does not require derivatization. See the "Protocol for this compound Residue Analysis" for more details. |
Quantitative Data on MCPA Application Rates
The following tables summarize available data on the application rates of MCPA (in various forms) for the control of specific weed species. Note that data for this compound alone is limited in publicly available literature; much of the data comes from studies on MCPA salts or mixtures. Researchers should use this data as a starting point for their own dose-response experiments.
Table 1: Efficacy of MCPA (as Dimethylamine Salt) in Mixture with 2,4-D on Redroot Pigweed (Amaranthus retroflexus)
| Growth Stage | Parameter | Application Rate (g a.i./ha) of 2,4-D + MCPA |
| 4-6 true leaves | ED50 | Not explicitly stated, but significant control observed at lower rates. |
| 4-6 true leaves | ED90 | 375.26 |
Table 2: General Recommended Application Rates of MCPA Ester 600 for Various Crops and Weeds
| Crop | Application Timing | Rate (mL/ac) | Target Weeds |
| Barley, Rye, Wheat (spring, durum) | 3-leaf to early flag-leaf | Up to 425 | Various broadleaf weeds |
| Flax (non-low linolenic acid varieties) | 5 cm height to before bud stage | Up to 285 | Various broadleaf weeds |
| Oats (not underseeded with legumes) | 1-leaf to early flag-leaf | Up to 365 | Various broadleaf weeds |
Experimental Protocols
Protocol for Greenhouse Dose-Response Bioassay
This protocol outlines the steps to determine the effective dose (ED50 and ED90) of this compound for a specific weed species.
1. Plant Preparation:
-
Grow the target weed species in pots containing a standardized greenhouse potting mix.
-
Maintain plants in a controlled environment (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Water and fertilize as needed to ensure uniform and active growth.
-
Treat plants when they reach a consistent growth stage (e.g., 4-6 true leaves).
2. Herbicide Preparation and Application:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Create a series of dilutions to achieve a range of at least 6-8 different application rates, plus an untreated control. The range should be selected to bracket the expected ED50 and ED90 values, with some doses causing little to no effect and some causing complete mortality.
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
3. Data Collection:
-
At a set time after treatment (e.g., 14 or 21 days), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at a set temperature (e.g., 70°C) for a specified time (e.g., 72 hours) and record the dry weight.
4. Data Analysis:
-
Express the dry weight of each treated plant as a percentage of the average dry weight of the untreated control plants.
-
Fit the dose-response data to a non-linear regression model, such as a log-logistic model.
-
Statistical software such as R (with the 'drc' package) or SAS (using PROC PROBIT or PROC LOGISTIC) can be used for this analysis.
-
From the fitted model, calculate the ED50 and ED90 values, which represent the doses required to cause a 50% and 90% reduction in biomass, respectively.
Greenhouse Dose-Response Bioassay Workflow
Protocol for Field Efficacy Trial
This protocol describes a randomized complete block design for evaluating the efficacy of this compound under field conditions.
1. Site Selection and Preparation:
-
Select a field with a uniform and sufficient population of the target weed species.
-
Prepare the seedbed according to standard agricultural practices for the crop to be grown (if any).
2. Experimental Design:
-
Use a randomized complete block design with at least four replications.
-
Each block should contain all treatments in a random order.
-
Treatments should include a range of this compound application rates, an untreated control, and potentially a commercial standard herbicide for comparison.
-
Plot size should be sufficient to allow for accurate application and assessment while minimizing edge effects.
3. Herbicide Application:
-
Apply the herbicides using a calibrated plot sprayer at the appropriate growth stage of the weeds and crop.
-
Record environmental conditions (temperature, wind speed, etc.) at the time of application.
4. Data Collection:
-
Assess weed control visually at regular intervals after application (e.g., 7, 14, 28, and 56 days) using a percentage scale.
-
At a suitable time, collect weed biomass from a defined area (quadrat) within each plot.
-
If a crop is present, assess crop injury (phytotoxicity) at the same intervals as weed control assessment.
-
At crop maturity, harvest the crop from a defined area within each plot to determine yield.
5. Data Analysis:
-
Analyze the weed control, biomass, crop injury, and yield data using analysis of variance (ANOVA) appropriate for a randomized complete block design.
-
Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Field Efficacy Trial Workflow
Protocol for this compound Residue Analysis
This protocol provides a general outline for the analysis of this compound residues in soil and plant tissue. Specific parameters may need to be optimized based on the laboratory equipment and sample matrix.
1. Sample Preparation:
-
Soil: Air-dry the soil sample and sieve to remove large debris.
-
Plant Tissue: Homogenize the fresh or frozen plant tissue.
2. Extraction:
-
Extract a known weight of the prepared sample with a suitable organic solvent (e.g., acetonitrile). A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be an efficient approach.
-
The extraction may be enhanced by shaking, sonication, or accelerated solvent extraction.
3. Clean-up:
-
The crude extract may require a clean-up step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE).
4. Derivatization (for GC-MS):
-
For GC-MS analysis, the extracted this compound may need to be derivatized to a more volatile form, for example, through esterification.
5. Instrumental Analysis:
-
GC-MS: Separate the derivatized analyte on a suitable GC column and detect using a mass spectrometer.
-
LC-MS/MS: Separate the analyte on an appropriate LC column and detect using a tandem mass spectrometer. This method often provides higher sensitivity and may not require derivatization.
6. Quantification:
-
Prepare a calibration curve using certified reference standards of this compound.
-
Quantify the concentration of this compound in the samples by comparing the instrument response to the calibration curve.
Signaling Pathway
Mode of Action of Synthetic Auxin Herbicides
This compound is a synthetic auxin herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf plants, which ultimately results in their death.
Simplified Synthetic Auxin Herbicide Signaling Pathway
References
addressing matrix effects in mass spectrometry analysis of MCPA-thioethyl
Welcome to the technical support center for the mass spectrometry analysis of MCPA-thioethyl. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary metabolite?
A1: this compound is a phenoxy herbicide used to control broadleaf weeds. In the environment and in biological systems, it is readily hydrolyzed to its active form, MCPA (2-methyl-4-chlorophenoxyacetic acid). Therefore, analysis often targets both this compound and MCPA.
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to either signal suppression (lower than expected signal) or signal enhancement (higher than expected signal), resulting in inaccurate quantification of this compound.[1] The primary sources of matrix interference in soil, for example, are organic matter (humic and fulvic acids) and inorganic salts.[2]
Q3: What are the common strategies to mitigate matrix effects for this compound analysis?
A3: Common strategies include:
-
Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed to remove a significant portion of matrix components.[3]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation process helps to compensate for signal suppression or enhancement.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS, such as MCPA-d6, co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal. This is considered the most effective approach.
-
Dilution of the Final Extract: Diluting the sample extract can reduce the concentration of interfering matrix components, but may compromise the limit of quantification (LOQ).
Q4: Which ionization technique is more susceptible to matrix effects for phenoxy herbicides like this compound?
A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). Therefore, careful consideration of the ionization source and optimization of its parameters are crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound/MCPA | Matrix-induced signal suppression: Co-eluting matrix components are suppressing the ionization of the target analyte. | 1. Improve sample cleanup: Optimize the QuEChERS or SPE cleanup step. For soils with high organic matter, consider using a combination of PSA and C18 sorbents. 2. Use a stable isotope-labeled internal standard (SIL-IS): Incorporate an appropriate SIL-IS for MCPA (e.g., MCPA-d6) to normalize the signal. 3. Prepare matrix-matched calibrants: This will help to compensate for the suppression effect. 4. Dilute the sample extract: A 1:1 or higher dilution with the initial mobile phase can reduce the concentration of interfering compounds. |
| Degradation of analyte: this compound can hydrolyze to MCPA. Depending on the analytical goal, this may or may not be an issue. | 1. Analyze for MCPA: If the goal is to determine the total residue, ensure the method is optimized for the detection of MCPA. 2. Control sample pH and temperature: To minimize degradation during sample processing, maintain controlled temperature and pH conditions. | |
| Inconsistent or Non-Reproducible Results | Variable matrix effects between samples: Different samples, even of the same matrix type, can have varying levels of interfering compounds. | 1. Implement a robust SIL-IS: This is the most effective way to correct for inter-sample variability in matrix effects. 2. Standardize the sample preparation protocol: Ensure consistency in all steps of the sample preparation process for all samples. |
| Incomplete extraction from the matrix: The analyte may be strongly bound to the sample matrix. | 1. Optimize the extraction solvent and conditions: Ensure the chosen solvent is effective for phenoxy herbicides and that the extraction time and agitation are sufficient. | |
| High Signal or Signal Enhancement | Matrix-induced signal enhancement: Certain matrix components can enhance the ionization of the analyte. | 1. Use a SIL-IS: An appropriate internal standard will also experience signal enhancement, allowing for accurate correction. 2. Employ matrix-matched calibration: This will account for the enhancement effect. |
| Peak Tailing or Splitting in the Chromatogram | Co-eluting matrix interferences: Matrix components can interfere with the chromatography, leading to poor peak shape. | 1. Improve sample cleanup: A cleaner extract will result in better chromatography. 2. Optimize the LC gradient: A slower gradient or a different mobile phase composition may improve the separation of the analyte from interferences. |
| Column overload: Injecting a sample with a high concentration of matrix components can lead to peak distortion. | 1. Dilute the sample extract: This will reduce the overall concentration of compounds being injected onto the column. |
Quantitative Data on Matrix Effects
The following table summarizes the observed matrix effects for MCPA in various matrices from different studies. A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.
| Analyte | Matrix | Matrix Effect (%) | Reference(s) |
| MCPA | Wheat | -19 | |
| MCPA | Groundwater | Not significant | |
| General Pesticides | Apples | Strong Enhancement (up to +73.9%) | |
| General Pesticides | Grapes | Strong Enhancement (up to +77.7%) | |
| General Pesticides | Spelt Kernels | Strong Suppression (up to -82.6%) | |
| General Pesticides | Sunflower Seeds | Strong Suppression (up to -70.0%) |
Note: Specific quantitative matrix effect data for this compound is limited in the literature. The data for MCPA is presented as a close proxy due to its structural similarity and its role as the primary metabolite.
Experimental Protocols
QuEChERS Sample Preparation for Solid Matrices (e.g., Soil, Plant Material)
This protocol is a general guideline for the extraction of this compound and other phenoxy herbicides.
a. Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For acidic herbicides like MCPA, it is beneficial to use acidified acetonitrile (e.g., with 1% acetic acid).
-
Add the appropriate stable isotope-labeled internal standard (e.g., MCPA-d6).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube.
-
The dSPE tube should contain a mixture of sorbents. For many matrices, a combination of 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) is effective. For matrices with high lipid content, 50 mg of C18 sorbent can be added. For pigmented samples, graphitized carbon black (GCB) may be included, but caution is advised as it can retain planar molecules like MCPA.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis. It may be diluted with the initial mobile phase if necessary.
LC-MS/MS Parameters for MCPA Analysis
The following are typical starting parameters for the analysis of MCPA. Optimization will be required for your specific instrumentation and application.
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Transitions (example for MCPA):
-
Precursor ion (Q1): m/z 199
-
Product ions (Q3): m/z 141, m/z 159 (quantification and qualification ions)
-
Visualizations
Experimental workflow for this compound analysis.
Simplified degradation pathway of this compound.
References
Technical Support Center: Enhancing Signal-to-Noise Ratio for MCPA-thioethyl Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) in their MCPA-thioethyl detection experiments.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Analyte Signal
-
Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?
-
Answer: A low or absent signal for this compound can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot this issue:
-
Sample Preparation:
-
Inefficient Extraction: The solvent used may not be optimal for extracting this compound from the sample matrix. Ensure you are using a solvent of appropriate polarity, such as acetonitrile or a mixture of acetonitrile and water.
-
Analyte Loss during Cleanup: Solid-Phase Extraction (SPE) is a critical step for removing interfering substances, but improper technique can lead to analyte loss.[1][2] Key parameters to check include the choice of sorbent, sample pH, and elution solvent. For phenoxyacetic acid herbicides like MCPA, C18 sorbents are often effective.[1][2]
-
Hydrolysis of this compound: The thioester bond in this compound can be susceptible to hydrolysis, especially under strong acidic or basic conditions during sample preparation. This would convert it to MCPA acid, leading to a decreased or absent signal for the target analyte. It is crucial to control the pH during extraction and cleanup.
-
-
Chromatographic Conditions (HPLC-UV/LC-MS):
-
Improper Mobile Phase: The composition and pH of the mobile phase are critical for good chromatographic separation and peak shape. For reversed-phase chromatography, a mobile phase consisting of a mixture of acetonitrile or methanol and water with a suitable buffer is common.[3] An incorrect pH can affect the retention time and peak shape of this compound.
-
Column Issues: A contaminated or degraded column can lead to poor peak shape and loss of signal. Ensure the column is properly conditioned and stored according to the manufacturer's instructions.
-
-
Detection (GC-MS/MS & LC-MS/MS):
-
Suboptimal Instrument Parameters: For mass spectrometry-based methods, ensure that the ionization source parameters (e.g., temperature, gas flows) and MS/MS transition parameters (precursor/product ions, collision energy) are optimized for this compound.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal. This is a common issue in complex matrices. Strategies to mitigate matrix effects include improving sample cleanup, using matrix-matched calibration standards, or employing stable isotope-labeled internal standards.
-
-
Issue 2: High Background Noise or Baseline Instability
-
Question: My chromatogram shows a high and noisy baseline, which is making it difficult to detect and quantify my this compound peak. What should I do?
-
Answer: A high background noise level can significantly reduce your signal-to-noise ratio. Here are common causes and solutions:
-
Contaminated Solvents or Reagents: Impurities in solvents, buffers, or water can contribute to a noisy baseline. Use high-purity solvents (e.g., HPLC or LC-MS grade) and freshly prepared mobile phases.
-
Insufficient Sample Cleanup: A complex sample matrix can introduce numerous interfering compounds that elevate the baseline. Optimizing the SPE or QuEChERS cleanup step is crucial. Consider using a combination of sorbents like PSA and C18 for effective cleanup.
-
LC System Contamination: Contamination in the LC system, including the injector, tubing, or column, can lead to a noisy baseline. Regularly flush the system with a strong solvent to remove contaminants.
-
Detector Issues (HPLC-UV): A deteriorating UV lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.
-
MS Detector Contamination (LC-MS/MS): The mass spectrometer's ion source can become contaminated over time, leading to high background noise. Regular cleaning of the ion source is recommended.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Question: The peak for this compound is tailing (or fronting), making integration and quantification inaccurate. What could be the cause?
-
Answer: Poor peak shape is often related to chromatographic issues:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing. Ensure the mobile phase pH is appropriate to maintain this compound in a single, non-ionized form. Using a high-purity silica column can also minimize these interactions.
-
Column Contamination or Degradation: A buildup of contaminants on the column frit or at the head of the column can distort peak shape. Try back-flushing the column or replacing it if the problem persists.
-
Inappropriate Mobile Phase: The solvent composition of the sample should ideally match the mobile phase to avoid peak distortion.
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: Which SPE sorbent is best for this compound extraction?
-
A1: For phenoxyacetic herbicides like MCPA, non-polar sorbents are generally effective. C18 (octadecyl) is a commonly used and successful sorbent for retaining these compounds from aqueous samples. Polymeric sorbents can also provide good recoveries. The optimal choice may depend on the specific sample matrix.
-
-
Q2: How important is pH control during sample preparation for this compound?
-
A2: pH control is critical. For efficient retention of phenoxyacetic acid herbicides on reversed-phase SPE sorbents like C18, the sample should be acidified to a pH below the pKa of the corresponding acid (for MCPA acid, the pKa is around 3.1). This ensures the molecule is in its neutral form and can be effectively retained. While this compound is an ester, controlling the pH is still important to prevent hydrolysis.
-
-
Q3: What is the QuEChERS method and can it be used for this compound in soil or food samples?
-
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for pesticide residue analysis in food and agricultural samples. It involves an extraction step with a solvent (commonly acetonitrile) followed by a cleanup step using dispersive SPE (d-SPE). A combination of d-SPE sorbents like magnesium sulfate, PSA (Primary Secondary Amine), and C18 is often used to remove matrix components. This method is suitable for the analysis of this compound.
-
Analytical Methods
-
Q4: What are the recommended detection methods for this compound?
-
A4: Both Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive and selective methods for the determination of this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, though it may have lower sensitivity and selectivity compared to mass spectrometry-based methods.
-
-
Q5: Is derivatization necessary for the analysis of this compound?
-
A5: For LC-MS/MS analysis, derivatization is generally not required. For GC-MS analysis of the parent compound this compound, derivatization is not necessary. However, if you are analyzing for the metabolite MCPA acid, derivatization to a more volatile ester (e.g., methyl ester) is often performed to improve its chromatographic behavior.
-
Signal-to-Noise Enhancement
-
Q6: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
-
A6: Minimizing matrix effects is key to improving the signal-to-noise ratio and achieving accurate quantification. Here are some strategies:
-
Improve Sample Cleanup: Use a more effective SPE or d-SPE cleanup procedure to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement.
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard. This is the most effective way to correct for matrix effects and variations in extraction recovery.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.
-
Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant matrix effects.
-
-
-
Q7: What are some general instrumental techniques to improve the signal-to-noise ratio?
-
A7: Beyond addressing matrix effects, several instrumental approaches can enhance your S/N ratio:
-
Signal Averaging: For repeatable signals, averaging multiple measurements can reduce random noise.
-
Filtering: Applying digital filters can smooth the baseline and reduce high-frequency noise.
-
MS Source Optimization: Regularly clean and tune the mass spectrometer's ion source to ensure optimal performance.
-
-
Data Presentation
Table 1: Comparison of d-SPE Sorbents for Analyte Recovery
| Sorbent | Common Applications/Properties | Potential Impact on this compound Recovery |
| PSA (Primary Secondary Amine) | Removes fatty acids, organic acids, and some polar pigments. | Generally good recoveries for a broad range of pesticides. |
| C18 (Octadecyl) | Removes non-polar interferences like lipids. | Effective for retaining non-polar to moderately polar compounds. |
| GCB (Graphitized Carbon Black) | Removes pigments and sterols. | Can lead to loss of planar analytes. Use with caution. |
| Z-Sep® (Zirconium-based) | Removes lipids and pigments. | Has shown good cleanup capacity with minimal analyte loss for many pesticides. |
Note: The optimal sorbent or combination of sorbents depends on the specific sample matrix. It is recommended to test different cleanup strategies during method development.
Table 2: Influence of Experimental Parameters on MCPA Recovery using SPE
| Parameter | Condition 1 | Recovery (%) | Condition 2 | Recovery (%) |
| Sample pH | pH 2 | >90% | pH 7 | <50% |
| Elution Solvent | Methanol | ~95% | Acetonitrile | ~85% |
| SPE Sorbent | C18 | >90% | C8 | ~80% |
Data is representative for MCPA and is expected to be similar for this compound under controlled conditions to prevent hydrolysis. Actual recoveries may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Analysis of this compound in Water by SPE and LC-MS/MS
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter.
-
Acidify 100 mL of the filtered sample to pH 3 with formic acid.
-
Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of acidified deionized water (pH 3).
-
Load the acidified sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of acidified deionized water.
-
Dry the cartridge under vacuum for 20 minutes.
-
Elute the this compound with 2 x 4 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Tandem quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
Protocol 2: Analysis of this compound in Soil by QuEChERS and GC-MS/MS
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge for 5 minutes at 3000 rpm.
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds and centrifuge for 2 minutes at high speed.
-
Transfer the cleaned extract for GC-MS/MS analysis.
-
-
GC-MS/MS Conditions:
-
GC Column: Low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 180°C at 25°C/min, then to 280°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Tandem quadrupole mass spectrometer with electron ionization (EI) source.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound.
-
Visualizations
Caption: Workflow for this compound analysis in water by SPE and LC-MS/MS.
References
Technical Support Center: Synthesis of MCPA-thioethyl and its Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of MCPA-thioethyl and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and commercially practiced synthesis of this compound is a two-step process.[1] First, the carboxylic acid of 4-chloro-2-methylphenoxyacetic acid (MCPA) is converted to its corresponding acid chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) in a suitable solvent such as toluene.[1][2] The second step involves the reaction of the MCPA-acid chloride intermediate with ethanethiol or its sodium salt. This nucleophilic substitution reaction is usually carried out in a solvent like dichloromethane in the presence of a base, such as triethylamine, to yield the final thioester product.[1]
Q2: What are the primary safety concerns during the synthesis of this compound?
A2: Several safety precautions should be taken during this synthesis. Thionyl chloride is a corrosive and toxic reagent that reacts with moisture to release toxic gases (HCl and SO₂), so it must be handled in a well-ventilated fume hood.[2] Ethanethiol is a volatile compound with a strong, unpleasant odor. Therefore, adequate ventilation and appropriate personal protective equipment (PPE) are essential. Additionally, chlorinated solvents like dichloromethane are potential carcinogens and should be handled with care.
Q3: Can other reagents be used for the thioesterification step?
A3: Yes, various methods for thioester synthesis can be adapted. While the acid chloride route is common, direct condensation of the carboxylic acid (MCPA) with a thiol can be achieved using coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) can facilitate this transformation, although they can be costly and generate byproducts that require removal.
Q4: How can I synthesize analogues of this compound?
A4: Analogues can be synthesized by modifying either the phenoxyacetic acid precursor or the thiol reactant. To create analogues with different substituents on the aromatic ring, you would start with the corresponding substituted cresol. For analogues with different thioester moieties, you would replace ethanethiol with other alkyl or aryl thiols in the second step of the synthesis. The general synthetic procedure would remain similar, but reaction conditions may need to be optimized for each new analogue.
Q5: What are the key parameters to control for a successful synthesis?
A5: Key parameters to control include:
-
Purity of Starting Materials: The purity of the initial MCPA or its precursor, 4-chloro-o-cresol, is crucial as impurities can lead to side reactions and difficult purification.
-
Moisture Control: The reaction of MCPA with thionyl chloride is sensitive to moisture, which can hydrolyze the acid chloride intermediate back to the carboxylic acid.
-
Temperature: The temperature should be carefully controlled during both the formation of the acid chloride and the subsequent thioesterification to minimize side reactions.
-
Stoichiometry of Reagents: The molar ratios of the reactants, especially the base used in the second step, should be carefully controlled to ensure complete reaction and minimize side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete conversion of MCPA to its acid chloride.- Hydrolysis of the acid chloride intermediate.- Inefficient reaction with the thiol.- Loss of product during work-up and purification. | - Ensure an excess of thionyl chloride is used and allow for sufficient reaction time.- Perform the reaction under anhydrous conditions (e.g., use dry solvents and glassware).- Optimize the reaction temperature and time for the thioesterification step. Consider using a catalyst if necessary.- Optimize the extraction and purification steps. Ensure the pH is controlled during aqueous washes to prevent hydrolysis. |
| Presence of Unreacted MCPA in the Final Product | - Incomplete conversion to the acid chloride.- Hydrolysis of the acid chloride back to the carboxylic acid. | - Increase the reaction time or temperature for the chlorination step.- Ensure all reagents and solvents are anhydrous. Work up the reaction mixture promptly after the acid chloride formation. |
| Formation of Disulfide Byproducts | - Oxidation of the thiol starting material. | - Use fresh, high-purity thiol.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Removing the Solvent | - High boiling point of the solvent used.- Formation of high-boiling impurities. | - Use a lower boiling point solvent if the reaction conditions allow.- Purify the product by vacuum distillation to remove high-boiling impurities. |
| Product Decomposes During Distillation | - The product may be thermally unstable at the distillation temperature. | - Use a high-vacuum distillation setup to lower the boiling point.- Consider alternative purification methods such as column chromatography. |
Experimental Protocols
Synthesis of this compound from MCPA
This protocol describes a general laboratory-scale synthesis.
Step 1: Synthesis of (4-chloro-2-methylphenoxy)acetyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (4-chloro-2-methylphenoxy)acetic acid (MCPA) in an anhydrous solvent such as toluene or dichloromethane.
-
Slowly add thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the solid MCPA.
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude (4-chloro-2-methylphenoxy)acetyl chloride is often used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of ethanethiol (1.0-1.2 equivalents) and a base such as triethylamine (1.1-1.3 equivalents) in the same anhydrous solvent.
-
Slowly add the ethanethiol solution to the cooled acid chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, wash the reaction mixture with dilute aqueous sodium bicarbonate solution and then with water to remove unreacted acid chloride and the triethylamine hydrochloride salt.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Workflow for Synthesis of this compound Analogues
Caption: General experimental workflow for the synthesis of this compound analogues.
References
Technical Support Center: MCPA-Thioethyl Stability in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of MCPA-thioethyl in various organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in organic solvents important?
Q2: In which common organic solvents is this compound soluble?
Q3: What are the potential degradation pathways for this compound in organic solvents?
The primary degradation pathway for this compound in the presence of nucleophiles (such as water or alcohols) is the hydrolysis of the thioester bond. This reaction can be catalyzed by acids or bases. In protic organic solvents like methanol or ethanol, solvolysis can occur, leading to the formation of the corresponding methyl or ethyl ester of MCPA and ethanethiol. Other potential degradation pathways, especially under forced conditions, could include oxidation of the sulfur atom or reactions involving the aromatic ring and ether linkage, although these are generally less common under typical laboratory storage conditions.
Q4: How should I store stock solutions of this compound in organic solvents?
To minimize degradation, stock solutions of this compound should be stored in a cool, dark place, preferably in a refrigerator or freezer at temperatures at or below -18°C.[2] Use of amber glass vials can help prevent photodegradation. It is also advisable to use anhydrous solvents, especially for long-term storage, to minimize hydrolysis. The shelf life of an analytical standard will be indicated on the product label.[3] For working solutions that are frequently used, it is recommended to prepare them fresh from a stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., decreasing peak area over time) | Degradation of this compound in the solvent. | Prepare fresh standards for each analytical run. Verify the stability of your stock solution by comparing it to a newly prepared standard. Consider switching to a more inert solvent (e.g., acetonitrile instead of methanol). |
| Evaporation of the solvent. | Ensure vials are tightly sealed. Use vials with PTFE-lined caps. Store solutions at low temperatures to minimize evaporation. | |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | Attempt to identify the degradation products using techniques like LC-MS. The primary degradation product is likely MCPA (the carboxylic acid). |
| Contamination of the solvent or glassware. | Use high-purity (e.g., HPLC or LC-MS grade) solvents. Ensure all glassware is thoroughly cleaned and dried before use. | |
| Poor recovery of this compound from spiked samples | Degradation during sample preparation. | Minimize the time between sample preparation and analysis. Keep samples cool during processing. |
| Interaction with the sample matrix. | Optimize your extraction and clean-up procedure. Matrix effects can sometimes be mitigated by changing the solvent or using a different solid-phase extraction (SPE) sorbent. | |
| Precipitation of the compound in solution | The concentration exceeds the solubility limit in the chosen solvent, especially at lower temperatures. | Prepare a more dilute solution. If a high concentration is necessary, consider a different solvent in which this compound has higher solubility. |
Data Presentation
Solubility of this compound
Quantitative stability data for this compound in various organic solvents is not extensively available in peer-reviewed literature. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Acetone | 20 | 1,000,000 (Assumed to be miscible) | [1] |
| Various Organic Solvents | 20 | 144 |
Note: The high value for acetone suggests it is likely miscible in all proportions.
User-Defined Stability Data Template
Use the following table to record the results of your in-house stability studies.
| Solvent | Concentration (µg/mL) | Storage Temperature (°C) | Time Point (Days) | % Remaining | Degradation Products Observed |
| e.g., Acetonitrile | 100 | 4 | 0 | 100 | None |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| e.g., Methanol | 100 | 4 | 0 | 100 | None |
| 7 | |||||
| 14 | |||||
| 30 |
Experimental Protocols
Protocol for Determining the Stability of this compound in an Organic Solvent
Objective: To determine the stability of this compound in a selected organic solvent over time under specified storage conditions.
Materials:
-
This compound analytical standard (≥98.0% purity)
-
High-purity organic solvent (e.g., HPLC or LC-MS grade acetonitrile, methanol, etc.)
-
Volumetric flasks and pipettes (Class A)
-
Amber glass autosampler vials with PTFE-lined caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical balance
-
Refrigerator/Freezer for controlled temperature storage
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound analytical standard.
-
Dissolve it in the chosen organic solvent in a volumetric flask to prepare a concentrated stock solution (e.g., 1000 µg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to a working concentration (e.g., 10 µg/mL).
-
Aliquot the working solution into multiple amber glass vials. Prepare enough vials for all time points and replicates.
-
-
Storage:
-
Store the vials at the desired temperature (e.g., 4°C or -20°C). Protect from light.
-
-
Analysis (Time Points):
-
Time 0: Immediately after preparation, analyze three replicate vials to establish the initial concentration.
-
Subsequent Time Points: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove three replicate vials from storage.
-
Allow the vials to equilibrate to room temperature before analysis.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products (e.g., MCPA acid). A reverse-phase C18 column is often suitable.
-
Use the peak area of this compound to calculate its concentration at each time point relative to the initial concentration at Time 0.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
If significant degradation is observed (e.g., >10%), calculate the half-life (t½) of the compound under the tested conditions.
-
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Hypothetical degradation pathways of this compound in protic solvents.
References
Technical Support Center: Investigating Mechanisms of Weed Resistance to MCPA-Thioethyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of weed resistance to the synthetic auxin herbicide, MCPA-thioethyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, systemic phenoxyacetic herbicide used for the post-emergence control of annual and perennial broadleaf weeds.[1] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[2][3] This mimicry leads to uncontrolled cell growth and division in susceptible plants, ultimately causing their death.[2][3] It is absorbed through the leaves and translocated to the meristematic tissues where it exerts its effect.
Q2: What are the known mechanisms of weed resistance to synthetic auxin herbicides like this compound?
Weed resistance to synthetic auxins, including this compound, can be broadly categorized into two main types:
-
Target-Site Resistance (TSR): This occurs due to genetic modifications in the plant that alter the herbicide's target protein, reducing its binding affinity. For synthetic auxins, this can involve mutations in genes encoding for auxin receptors (e.g., TIR1/AFB family proteins) or co-receptors (Aux/IAA proteins). Alterations in auxin response factors (ARFs) may also contribute to resistance.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common NTSR mechanism is enhanced herbicide metabolism, where the resistant plant detoxifies the herbicide more rapidly than susceptible plants. This is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyl transferases (GTs). Other NTSR mechanisms include reduced herbicide absorption, altered translocation, and sequestration of the herbicide away from the target site.
Q3: How do I confirm if a weed population is resistant to this compound?
Confirmation of resistance typically involves whole-plant bioassays conducted in a controlled environment. This involves growing seeds from the suspected resistant population and a known susceptible population and treating them with a range of this compound doses. Resistance is confirmed if the suspected population survives herbicide doses that are lethal to the susceptible population.
Q4: What are the first steps to take if I suspect herbicide resistance in the field?
Before concluding resistance, it's crucial to rule out other factors that could lead to herbicide failure. These include:
-
Incorrect application: Check for sprayer calibration issues, incorrect dosage, or poor coverage.
-
Environmental conditions: Factors like rainfall shortly after application, extreme temperatures, or drought can affect herbicide efficacy.
-
Weed growth stage: Weeds that are too large or stressed may not be effectively controlled.
-
Water quality: The pH and mineral content of the water used for spraying can impact herbicide performance.
If these factors have been ruled out and you observe patches of a single weed species surviving while others are controlled, it is a strong indicator of potential resistance.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to determine the mechanism of this compound resistance.
| Observed Issue | Possible Cause(s) | Recommended Next Steps |
| No difference in whole-plant dose-response between suspected resistant (R) and susceptible (S) populations. | The population may not be truly resistant. Application error in the bioassay. | Re-verify the source of the seeds and the history of herbicide application in the field. Repeat the dose-response experiment, ensuring accurate herbicide concentrations and application. |
| Confirmed resistance, but no significant difference in 14C-MCPA uptake or translocation between R and S plants. | The resistance mechanism is likely not due to reduced absorption or altered movement of the herbicide. The primary mechanism could be enhanced metabolism or a target-site modification. | Proceed to investigate herbicide metabolism using an excised leaf assay or by analyzing metabolites in whole plants. Also, begin investigating potential target-site mutations. |
| Metabolism studies show faster degradation of this compound in the R population compared to the S population. | Enhanced metabolism is the likely resistance mechanism. This is a common form of non-target-site resistance. | Characterize the metabolites using techniques like HPLC or LC-MS to identify the detoxification pathway. Investigate the enzyme families potentially involved (P450s, GSTs) using enzyme inhibitors or transcriptomic approaches (RNA-seq). |
| No significant difference in the rate of this compound metabolism between R and S populations. | The resistance mechanism is unlikely to be enhanced metabolism. A target-site modification is a strong possibility. | Sequence the candidate target genes (e.g., TIR1/AFB, Aux/IAA, ARF) in both R and S populations to identify potential mutations. Analyze the expression levels of these genes. |
| Difficulty in extracting and analyzing this compound and its metabolites. | The extraction protocol may be suboptimal. The analytical method may lack sensitivity or specificity. | Optimize the extraction solvent and procedure. Utilize radiolabeled 14C-MCPA-thioethyl for easier tracking and quantification. Employ sensitive analytical techniques such as HPLC or LC-MS/MS for metabolite profiling. |
| Inconsistent results in gene expression studies (e.g., qPCR, RNA-seq). | Poor RNA quality. Inappropriate reference genes. Biological variability. | Ensure high-quality RNA extraction. Validate reference genes for stable expression across treatments and populations. Use an adequate number of biological replicates to account for variability. |
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is adapted from established methods for testing herbicide resistance.
Objective: To confirm resistance and determine the level of resistance to this compound in a weed population.
Methodology:
-
Plant Growth:
-
Germinate seeds of the suspected resistant (R) and a known susceptible (S) population in petri dishes or seed trays.
-
Transplant seedlings at a similar growth stage (e.g., 2-3 leaf stage) into individual pots containing a standard potting mix.
-
Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
-
Herbicide Application:
-
Prepare a stock solution of a commercial formulation of this compound.
-
Create a series of dilutions to achieve a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).
-
Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.
-
-
Assessment:
-
Assess plant survival and biomass reduction 21 days after treatment.
-
Calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both R and S populations.
-
The Resistance Index (RI) is calculated as the LD50 (or GR50) of the R population divided by the LD50 (or GR50) of the S population.
-
| Resistance Level | Resistance Index (RI) |
| Susceptible (S) | 1 |
| Low Resistance (R) | 2 - 5 |
| Moderate Resistance (RR) | 6 - 10 |
| High Resistance (RRR) | > 10 |
Herbicide Metabolism Study using 14C-MCPA-thioethyl
This protocol outlines a method to investigate the rate of herbicide metabolism.
Objective: To determine if resistance is due to enhanced metabolism of this compound.
Methodology:
-
Plant Treatment:
-
Grow R and S plants to the 3-4 leaf stage.
-
Apply a known amount of 14C-MCPA-thioethyl to a specific leaf of each plant using a microsyringe.
-
-
Time-Course Harvest:
-
Harvest whole plants at different time points after treatment (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Extraction of Herbicide and Metabolites:
-
Wash the treated leaf surface to remove unabsorbed herbicide.
-
Homogenize the plant tissue in an appropriate solvent (e.g., acetonitrile/water).
-
Centrifuge the homogenate and collect the supernatant.
-
-
Analysis:
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Scintillation Counting (LSC).
-
Separate and quantify the parent 14C-MCPA-thioethyl and its metabolites.
-
Compare the rate of parent herbicide degradation between R and S plants.
-
Visualizations
Caption: Workflow for diagnosing this compound resistance mechanisms.
Caption: Auxin signaling pathway and target-site resistance points.
References
Technical Support Center: Refining Extraction Techniques for MCPA-Thioethyl from Soil Matrices
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the extraction of MCPA-thioethyl from soil matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and analysis of this compound from soil.
Q1: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low recovery is a common challenge in soil analysis. Several factors could be contributing to this issue:
-
Strong Analyte-Matrix Interactions: this compound, like its parent compound MCPA, can bind strongly to soil components, especially those with high organic matter or clay content.
-
Inefficient Extraction: The chosen solvent may not be optimal for disrupting the analyte-soil interactions, or the extraction time and agitation may be insufficient. Soil is a more complex matrix than fruits or vegetables and often requires longer extraction times.[1]
-
Analyte Degradation: this compound can degrade, and the extraction conditions (e.g., pH, temperature) might be promoting this degradation.
-
Sub-optimal pH: The pH of the extraction solvent can significantly influence the recovery of acidic or basic compounds.
Troubleshooting Steps:
-
Optimize Extraction Solvent: While acetonitrile is commonly used in QuEChERS, consider adding a small percentage of acid (e.g., 1-5% acetic or formic acid) to the acetonitrile to improve the extraction of phenoxy herbicides.
-
Increase Extraction Time/Agitation: For soil samples, increasing the shaking or vortexing time to 5-10 minutes can enhance extraction efficiency.[1]
-
Hydrate Dry Soil: If using dried soil samples, it is crucial to rehydrate them before adding the extraction solvent. A common practice is to add water and allow the soil to hydrate for at least 30 minutes.[1]
-
Check pH: Ensure the pH of your sample and extraction solvent is appropriate for this compound.
-
Evaluate Cleanup Step: During dispersive SPE (dSPE) cleanup, certain sorbents like graphitized carbon black (GCB) can retain planar molecules. If you are using GCB and experiencing low recovery, consider reducing the amount or using an alternative sorbent.
Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What can I do to mitigate this?
A2: Matrix effects are a primary challenge in analyzing complex samples like soil, where co-extracted components can interfere with the ionization of the target analyte in the mass spectrometer.
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most effective way to reduce matrix effects.
-
dSPE Sorbent Selection: For soils with high organic matter, a combination of PSA (primary secondary amine) and C18 sorbents is often used in the dSPE cleanup step. PSA removes polar matrix components, while C18 targets non-polar interferences.
-
SPE Optimization: If using traditional SPE, ensure the sorbent is appropriate for this compound. Optimize the wash and elution steps to selectively remove interferences without prematurely eluting the analyte.
-
-
Dilute the Extract: A simple and often effective approach is to dilute the final extract. This reduces the concentration of interfering matrix components, though it may also lower the analyte concentration, potentially impacting sensitivity.
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.
Q3: The peaks for this compound in my chromatogram are distorted (e.g., fronting, tailing, or split). What is the likely cause?
A3: Peak distortion can be an indicator of on-column matrix effects or issues with the analytical instrumentation.
Troubleshooting Steps:
-
Enhance Sample Cleanup: As with ion suppression, improving the cleanup step can remove co-eluting interferences that cause peak distortion.
-
Check for Column Overload: Injecting a sample with a high concentration of matrix components can overload the analytical column. Try diluting your sample extract.
-
Inspect the GC/LC System: Check for issues such as a contaminated injector liner (for GC), a partially blocked column frit, or other hardware problems.
-
Analyte Interaction with Metal Surfaces: For some compounds, interaction with metal surfaces in the HPLC system can cause peak tailing. Using a system with bio-inert components can help.
Q4: Should I use QuEChERS or Solid-Phase Extraction (SPE) for this compound from soil?
A4: Both QuEChERS and SPE are effective methods for extracting pesticides from soil. The choice often depends on factors like sample throughput, cost, and the specific characteristics of the soil matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a high-throughput method that is relatively simple and uses minimal solvent. It is an excellent choice for screening a large number of samples. For soil, modifications such as adding water to dry samples and using specific dSPE sorbents are common.
-
Solid-Phase Extraction (SPE): SPE can offer a more targeted cleanup, potentially resulting in a cleaner final extract. It can be more time-consuming and require more solvent than QuEChERS but can be advantageous for very complex matrices or when lower detection limits are required.
For many applications, a well-optimized QuEChERS method provides a good balance of recovery, throughput, and cost-effectiveness.
Data Presentation
The following tables summarize quantitative data for the analysis of MCPA and related phenoxy herbicides from soil using different extraction techniques. Note: Data specifically for this compound is limited; therefore, data for the parent compound MCPA is presented as a reference, given its structural similarity and expected comparable behavior during extraction.
Table 1: Comparison of Recovery Rates for MCPA from Soil
| Extraction Method | Analytical Technique | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | GC-MS/MS & LC-MS/MS | 10 µg/kg | 70-120% | <20% | [2] |
| QuEChERS | GC-MS/MS & LC-MS/MS | 50 µg/kg | 70-120% | <20% | [2] |
| SPE (C18) | HPLC-DAD | 10 µg/kg | 87.1% | 3.44% | |
| SPE (C18) | HPLC-DAD | 100 µg/kg | 95.3% | 1.25% | |
| SPE (C18) | HPLC-DAD | 500 µg/kg | 98.2% | 0.60% | |
| QuEChERS | GC-MS | 50, 100, 500 µg/kg | 65-117% | <19% |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for MCPA in Soil
| Extraction Method | Analytical Technique | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| SPE (C18) | HPLC-DAD | - | 0.01 | |
| Derivatization & LLE | GC-ECD | 0.001 | 0.0026 | |
| Alkaline Extraction & SPE | LC-MS/MS | - | 0.02 | |
| QuEChERS | GC-MS | 0.001 - 0.013 | 0.003 - 0.038 |
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is a general guideline and may require optimization based on the specific soil type and available instrumentation.
Materials:
-
Homogenized soil sample
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
dSPE cleanup tubes containing MgSO₄, Primary Secondary Amine (PSA), and C18 sorbent
-
Vortex mixer and centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
If the soil is dry, add 10 mL of deionized water, vortex briefly, and allow it to hydrate for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analytes) and a lower layer of water and soil.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing MgSO₄, PSA, and C18.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned-up supernatant into an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Solid-Phase Extraction (SPE) Method
This protocol provides a general framework for SPE. The choice of sorbent, conditioning, wash, and elution solvents may need to be optimized.
Materials:
-
Homogenized soil sample
-
Extraction solvent (e.g., acetonitrile with 1% formic acid)
-
SPE cartridges (e.g., C18 or polymeric sorbent)
-
SPE manifold
-
Conditioning, wash, and elution solvents
-
Collection tubes
-
Nitrogen evaporator
-
Reconstitution solvent
-
Autosampler vials
Procedure:
-
Initial Solvent Extraction:
-
Weigh 10 g of the homogenized soil sample into a centrifuge tube.
-
Add 20 mL of the extraction solvent (e.g., acetonitrile with 1% formic acid).
-
Shake or sonicate for 20-30 minutes.
-
Centrifuge and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of the elution solvent (e.g., ethyl acetate) through the SPE cartridge.
-
Pass 5 mL of the conditioning solvent (e.g., methanol) through the cartridge.
-
Pass 5 mL of deionized water through the cartridge to equilibrate. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the soil extract supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a wash solvent (e.g., water/methanol mixture) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with an appropriate elution solvent (e.g., ethyl acetate or acetonitrile) into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS) to a final volume of 1 mL.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described extraction techniques.
References
Technical Support Center: Optimizing Dose-Response Experiments for MCPA-Thioethyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments with the synthetic auxin herbicide, MCPA-thioethyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a selective and systemic phenoxyacetic herbicide.[1] Its primary mode of action is to mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf plant species.[2][3][4] It is absorbed through the leaves and roots and translocated within the plant.[4]
Q2: What are the typical symptoms of this compound phytotoxicity?
Initial symptoms, which can appear within hours of exposure, include twisting and curling of stems and leaves (epinasty). Other symptoms may include stunting, chlorosis (yellowing), and necrosis (tissue death). High concentrations can lead to stem cracking and may inhibit or alter fruit development.
Q3: How should I prepare a stock solution of this compound?
This compound is often available as a technical-grade solid. To prepare a stock solution, dissolve a precisely weighed amount of the compound in a suitable organic solvent, such as methanol or isooctane. It is crucial to check the purity of the standard. For example, you can prepare a 10 mg/mL stock solution by dissolving 10 mg of this compound in a 1 mL of the chosen solvent. Store the stock solution in a tightly sealed container in a cool, dark place.
Q4: What are the key considerations for designing a dose-response experiment with this compound?
A well-designed dose-response experiment should include a wide range of concentrations to capture the full spectrum of effects, from no observable effect to complete inhibition or mortality. A typical dose range for MCPA in a whole-plant assay could be 0 (control), 1/8, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field application rate. For laboratory studies, concentrations can be selected based on previous research, with one study using 0.05 mM MCPA. It is essential to include a control group treated with the solvent used to dissolve the herbicide to account for any solvent effects. Each treatment level should have an adequate number of replicates (at least four is recommended) and the experiment should be conducted in a completely randomized design.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low phytotoxicity observed at expected effective doses | Incorrect dose calculation or preparation: Errors in weighing, dilution, or calculation of the final concentration. | Double-check all calculations and ensure accurate weighing and dilution steps. Prepare fresh stock and working solutions. |
| Degradation of this compound: Improper storage of stock solutions (e.g., exposure to light or high temperatures). | Store stock solutions in a dark, cool, and dry place. Prepare fresh working solutions for each experiment. | |
| Low herbicide uptake: For post-emergence assays, poor absorption through the plant cuticle. | Ensure uniform and complete spray coverage. Consider adding a surfactant to the spray solution to improve leaf wetting and absorption, following manufacturer's recommendations. Avoid watering the foliage for at least 24 hours after application. | |
| Resistant plant species or population: The selected plant species or population may have inherent or developed resistance to phenoxy herbicides. | Use a known susceptible plant species as a positive control. If resistance is suspected, a seed bioassay with a discriminating dose can be performed to screen for resistant individuals. | |
| High variability between replicates | Inconsistent application: Uneven spray application or inconsistent volume of herbicide solution applied to each plant or well. | Ensure spraying equipment is properly calibrated to deliver a uniform spray. For manual applications, use precise pipetting techniques. |
| Non-uniform plant material: Significant differences in plant size, age, or health at the start of the experiment. | Use seedlings of a consistent size and developmental stage (e.g., 2-3 true leaves). Discard any unhealthy or outlier plants before starting the experiment. | |
| Environmental heterogeneity: Variations in light, temperature, or soil moisture across the experimental setup. | Randomize the placement of replicates within the growth chamber or greenhouse to minimize the effects of environmental gradients. Monitor and maintain consistent environmental conditions. | |
| Unexpected symptoms or plant death in control group | Solvent toxicity: The solvent used to dissolve this compound may be toxic to the plants at the concentration used. | Run a solvent-only control at the same concentration used in the herbicide treatments. If toxicity is observed, consider using a different, less toxic solvent or reducing the solvent concentration. |
| Contamination: Contamination of soil, water, or equipment with other herbicides or toxic substances. | Use sterile potting mix and deionized water. Thoroughly clean all equipment before use to avoid cross-contamination. | |
| Difficulty in dissolving this compound | Low solubility in the chosen solvent: this compound may have limited solubility in certain solvents. | Refer to the manufacturer's instructions or safety data sheet (SDS) for recommended solvents. Gentle heating or sonication may aid in dissolution, but be cautious of potential degradation at high temperatures. The water solubility of MCPA is 0.825 g/L at 20°C. |
Quantitative Data Summary
Table 1: Example Dose Ranges for MCPA in Whole-Plant Dose-Response Assays
| Treatment | Dose relative to recommended field rate |
| Control | 0x |
| Dose 1 | 0.125x |
| Dose 2 | 0.25x |
| Dose 3 | 0.5x |
| Dose 4 | 1x |
| Dose 5 | 2x |
| Dose 6 | 4x |
| Dose 7 | 8x |
Source: Adapted from a protocol for evaluating herbicide resistance.
Table 2: Example Concentrations for MCPA in Laboratory Bioassays
| Study Type | MCPA Concentration |
| Soil Microbiome Study | 0.05 mM |
| Industrial Hemp Sensitivity Screening | 0.125x to 4x the recommended maximum labeled rate |
Source: Mierzejewska et al., 2022; Werle et al., 2021
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay for this compound (Post-Emergence)
Objective: To determine the dose-dependent effect of this compound on the growth and survival of a susceptible plant species.
Materials:
-
Seeds of a susceptible indicator plant species (e.g., tomato, cucumber).
-
Sterile potting mix and pots (e.g., 10 cm diameter).
-
This compound stock solution.
-
Solvent for dilution (matching the stock solution solvent).
-
Surfactant (optional, but recommended).
-
Calibrated sprayer.
-
Growth chamber or greenhouse with controlled environmental conditions.
-
Personal Protective Equipment (PPE).
Methodology:
-
Plant Preparation:
-
Sow seeds in pots filled with potting mix and grow them in a controlled environment until they reach the 2-3 true leaf stage.
-
Select uniform and healthy seedlings for the experiment.
-
-
Herbicide Preparation:
-
Prepare a series of working solutions of this compound by diluting the stock solution with the appropriate solvent to achieve the desired concentrations (refer to Table 1 for an example range).
-
Prepare a control solution containing only the solvent (and surfactant if used).
-
If using a surfactant, add it to each solution according to the manufacturer's instructions.
-
-
Herbicide Application:
-
Randomly assign seedlings to different treatment groups, including the control.
-
Apply the herbicide solutions as a fine spray to the foliage, ensuring complete and uniform coverage.
-
Use a calibrated sprayer to deliver a consistent volume of spray solution to each plant.
-
-
Incubation:
-
Return the treated plants to the controlled environment.
-
Avoid watering the foliage for at least 24 hours post-application to allow for herbicide absorption.
-
-
Data Collection:
-
Visually assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0-100%, where 0 = no injury and 100 = plant death).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass, and determine the fresh or dry weight.
-
-
Data Analysis:
-
Analyze the data using a log-logistic dose-response model to calculate the GR50 (the dose causing 50% growth reduction) or LD50 (the dose causing 50% mortality) values.
-
Protocol 2: Seed Germination and Early Seedling Growth Bioassay for this compound (Pre-Emergence)
Objective: To evaluate the effect of this compound on seed germination and early seedling growth.
Materials:
-
Seeds of a susceptible indicator plant species.
-
Petri dishes with filter paper or agar medium.
-
This compound stock solution.
-
Solvent for dilution.
-
Growth chamber with controlled light and temperature.
Methodology:
-
Herbicide Preparation:
-
Prepare a series of working solutions of this compound at different concentrations.
-
Prepare a control solution with the solvent only.
-
-
Assay Setup:
-
Place a set number of seeds (e.g., 25-50) in each petri dish on filter paper or agar.
-
Moisten the filter paper or agar with a defined volume of the respective herbicide working solution or the control solution.
-
-
Incubation:
-
Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions suitable for the chosen plant species.
-
-
Data Collection:
-
After a set period (e.g., 7-14 days), assess seed germination percentage.
-
Measure the root and shoot length of the germinated seedlings.
-
-
Data Analysis:
-
Calculate the percentage of germination inhibition for each treatment compared to the control.
-
Analyze the root and shoot length data to determine the concentration of this compound that causes a 50% reduction in growth (IC50).
-
Visualizations
Caption: Auxin signaling pathway activated by this compound.
Caption: Experimental workflow for a dose-response study.
Caption: Troubleshooting decision tree for common issues.
References
Validation & Comparative
A Comparative Analysis of the Herbicidal Activity of MCPA-Thioethyl and MCPA
A comprehensive guide for researchers, scientists, and drug development professionals on the herbicidal properties of MCPA-thioethyl and its parent compound, MCPA.
This guide provides a detailed comparison of this compound and MCPA, two post-emergence herbicides widely used for the control of broadleaf weeds in cereal crops and pastures. While both compounds belong to the phenoxyacetic acid family and share a similar mode of action, this document aims to delineate their key characteristics, supported by available scientific information and generalized experimental protocols.
Introduction to MCPA and this compound
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a long-standing, selective herbicide, introduced in 1945, known for its efficacy against a wide range of broadleaf weeds while exhibiting tolerance in grass crops.[1][2] It functions as a synthetic auxin, mimicking the natural plant growth hormone, which leads to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, ultimately causing their death.[1]
This compound is a derivative of MCPA, specifically an S-ethyl thioester.[3] It is also a selective and systemic herbicide used for the post-emergence control of annual and perennial broadleaf weeds in cereal crops.[3] Like its parent compound, this compound acts as a synthetic auxin.
Herbicidal Efficacy: A Comparative Overview
While both MCPA and this compound are effective in controlling broadleaf weeds, publicly available, direct comparative studies with quantitative data on their herbicidal efficacy under identical conditions are limited. The herbicidal activity of both compounds is attributed to their ability to disrupt plant growth through hormonal imbalance.
Table 1: Comparison of Herbicidal Properties
| Feature | MCPA | This compound |
| Chemical Class | Phenoxyacetic acid | Phenoxyacetic acid |
| Mode of Action | Synthetic Auxin (HRAC/WSSA Group 4/O) | Synthetic Auxin |
| Spectrum of Control | Annual and perennial broadleaf weeds | Annual and perennial broadleaf weeds |
| Application Timing | Post-emergence | Post-emergence |
| Systemic Activity | Yes, absorbed through leaves and translocated | Yes, systemic with translocation |
Mode of Action: Synthetic Auxin Pathway
Both MCPA and this compound exert their herbicidal effects by acting as synthetic mimics of the plant hormone auxin (specifically, indole-3-acetic acid or IAA). This leads to a cascade of events within susceptible plants, ultimately resulting in their demise.
The key steps in the synthetic auxin mode of action are:
-
Absorption and Translocation : The herbicide is absorbed by the leaves and translocated throughout the plant via the phloem to areas of active growth (meristems).
-
Receptor Binding : The synthetic auxin binds to auxin receptors, primarily TIR1/AFB F-box proteins.
-
Derepression of Auxin-Response Genes : This binding leads to the degradation of Aux/IAA transcriptional repressors.
-
Uncontrolled Gene Expression : The degradation of repressors allows for the uncontrolled expression of auxin-responsive genes.
-
Physiological Disruption : This leads to a variety of physiological disruptions, including epinastic growth (twisting and curling of stems and petioles), cell division and elongation disruption, and ultimately, plant death.
Experimental Protocols
To conduct a robust comparative analysis of the herbicidal activity of this compound and MCPA, a standardized experimental protocol is essential. The following outlines a typical methodology for a field-based efficacy trial.
Objective
To compare the dose-dependent herbicidal efficacy of this compound and MCPA on a target broadleaf weed species in a specific cereal crop.
Materials
-
Test Substances : MCPA and this compound formulations.
-
Reference Herbicide : A standard commercial herbicide with a known efficacy against the target weed.
-
Crop : Certified seeds of a cereal crop (e.g., wheat, barley).
-
Target Weed : A prevalent and economically important broadleaf weed species.
-
Experimental Site : A field with a uniform and sufficient infestation of the target weed.
-
Application Equipment : Calibrated research plot sprayer.
Experimental Design
-
Design : Randomized Complete Block Design (RCBD) with at least four replications.
-
Plot Size : Minimum of 2m x 5m.
-
Treatments :
-
Untreated Control
-
MCPA at various application rates (e.g., 0.5x, 1x, 2x the recommended rate).
-
This compound at various application rates (e.g., 0.5x, 1x, 2x the recommended rate).
-
Reference Herbicide at the recommended rate.
-
Procedure
-
Site Preparation : Prepare the field according to standard agricultural practices for the selected cereal crop.
-
Sowing : Sow the cereal crop at a uniform density across all plots.
-
Herbicide Application :
-
Apply the herbicides post-emergence when the target weed is at the 2-4 leaf stage and the crop is at a tolerant growth stage.
-
Use a calibrated sprayer to ensure accurate and uniform application.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection :
-
Weed Control Efficacy : Assess visually as a percentage of weed control compared to the untreated control at 7, 14, and 28 days after treatment (DAT).
-
Weed Density and Biomass : Count the number of weeds and collect the above-ground biomass from a designated quadrat within each plot at 28 DAT.
-
Crop Phytotoxicity : Visually assess crop injury (e.g., stunting, discoloration, malformation) at 7, 14, and 28 DAT.
-
Crop Yield : Harvest the grain from each plot at maturity and determine the yield.
-
Data Analysis
-
Analyze the data using Analysis of Variance (ANOVA).
-
Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Generate dose-response curves to determine the effective dose for 90% weed control (ED90) for each herbicide.
Conclusion
Both this compound and MCPA are valuable tools for the selective control of broadleaf weeds in cereal production. They share a common mode of action as synthetic auxins, leading to similar herbicidal symptoms in susceptible plants. Due to a lack of publicly available, direct comparative efficacy data, it is not possible to definitively state whether one compound offers a significant performance advantage over the other. The choice between these herbicides may depend on formulation availability, cost, and specific weed spectrum challenges. Further independent, side-by-side field trials are necessary to provide a quantitative comparison of their herbicidal activity and to generate the data needed for informed weed management decisions.
References
Validating the Auxin-Like Activity of MCPA-Thioethyl in Arabidopsis thaliana: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MCPA-thioethyl's auxin-like activity with other known auxins in the model plant Arabidopsis thaliana. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a synthetic phenoxy herbicide.[1] Like other auxinic herbicides, its mode of action is believed to mimic that of the natural plant hormone indole-3-acetic acid (IAA).[2] Evidence suggests that this compound acts as a pro-herbicide, undergoing in-planta hydrolysis to its biologically active form, MCPA (2-methyl-4-chlorophenoxyacetic acid).[3][4] This conversion is a critical step for its herbicidal activity, as the resulting MCPA is recognized by the plant's auxin signaling machinery.
The core of the canonical auxin signaling pathway in Arabidopsis involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[5] The binding of an auxin, such as IAA or MCPA, stabilizes the interaction between TIR1/AFB and the Aux/IAA protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The removal of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of a wide array of auxin-responsive genes, ultimately leading to physiological responses such as cell elongation, division, and differentiation. Uncontrolled activation of this pathway by high concentrations of synthetic auxins like MCPA leads to abnormal growth and plant death.
This guide will detail the experimental approaches used to validate the auxin-like activity of compounds like this compound by examining the effects of its active form, MCPA, on Arabidopsis growth, gene expression, and its interaction with the auxin receptor complex.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of auxin-like activity.
Arabidopsis Root Growth Inhibition Assay
This assay assesses the dose-dependent effect of a compound on primary root elongation, a classic auxin response.
-
Plant Material and Growth Conditions: Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) agar plates. Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Treatment: After 4-5 days of growth, seedlings with comparable primary root lengths are transferred to fresh MS agar plates supplemented with a range of concentrations of the test compound (e.g., this compound, MCPA, IAA, 2,4-D) or a solvent control (e.g., DMSO).
-
Data Collection and Analysis: The position of the root tip is marked at the time of transfer. Root growth is measured after a defined period (e.g., 3-5 days). The percentage of root growth inhibition relative to the solvent control is calculated for each concentration. Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
DR5::GUS Reporter Gene Assay
The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin activity in planta.
-
Plant Material: Transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS construct are used.
-
Treatment: Seedlings are grown as described above and then treated with the test compound by transferring them to liquid or solid MS medium containing the compound for a specific duration (e.g., 6-24 hours).
-
Histochemical Staining: Seedlings are incubated in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). The GUS enzyme, expressed under the control of the DR5 promoter, cleaves X-Gluc, resulting in a blue precipitate at the sites of auxin activity.
-
Visualization: After staining, chlorophyll is removed from the seedlings with an ethanol series to allow for clear visualization of the blue staining pattern under a microscope. The intensity and location of the blue color indicate the level and sites of auxin response.
In Vitro TIR1/AFB Binding Assay (Surface Plasmon Resonance)
This assay quantitatively measures the binding affinity of a compound to the auxin co-receptor complex.
-
Protein Expression and Purification: The Arabidopsis TIR1 or other AFB proteins and a specific Aux/IAA protein (or its degron peptide) are expressed in a heterologous system (e.g., insect cells or E. coli) and purified.
-
Assay Principle: Surface Plasmon Resonance (SPR) is used to monitor the interaction in real-time. One of the binding partners (e.g., the TIR1/AFB protein) is immobilized on a sensor chip.
-
Binding Measurement: A solution containing the other binding partner (Aux/IAA degron peptide) and the test compound (e.g., MCPA) is flowed over the chip. The binding of the complex to the immobilized protein is detected as a change in the refractive index, which is proportional to the mass bound.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity. A lower Kd value indicates a higher binding affinity.
Quantitative Real-Time PCR (qRT-PCR) of Auxin-Responsive Genes
This technique measures changes in the transcript levels of known auxin-responsive genes following treatment with a test compound.
-
Plant Material and Treatment: Wild-type Arabidopsis seedlings are grown and treated with the test compound or a solvent control for a specific time period (e.g., 1-6 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the seedlings, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for PCR with primers specific to auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) and a reference gene (e.g., ACTIN2 or UBIQUITIN10) for normalization. The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression levels of the target genes in the treated samples are calculated and compared to the control samples to determine the fold change in gene expression.
Data Presentation
The following tables summarize the expected and reported quantitative data for the auxin-like activity of MCPA, the active form of this compound, in comparison to other auxins.
Table 1: Comparative Root Growth Inhibition in Arabidopsis thaliana
| Compound | IC50 (µM) | Reference Compound(s) |
| MCPA | ~1-10 | IAA, 2,4-D |
| IAA | ~0.1-1 | - |
| 2,4-D | ~0.1-1 | IAA |
Note: The IC50 values for MCPA can vary depending on the specific experimental conditions. The provided range is an estimate based on typical auxin responses.
Table 2: Comparative Binding Affinity to Arabidopsis TIR1/AFB Receptors (Kd in µM)
| Compound | TIR1 | AFB2 | AFB5 | Reference Compound(s) |
| MCPA | >100 | >100 | >100 | IAA |
| IAA | ~0.02-0.05 | ~0.03-0.06 | ~0.05-0.1 | - |
| 2,4-D | ~1-5 | ~1-5 | ~5-10 | IAA |
Data for MCPA and other auxins are based on published surface plasmon resonance studies. A higher Kd value indicates weaker binding affinity.
Table 3: Relative Gene Expression of Auxin-Responsive Genes in Arabidopsis thaliana (Fold Change vs. Control)
| Gene | MCPA Treatment | IAA Treatment | 2,4-D Treatment |
| IAA1 | ↑↑↑ | ↑↑↑ | ↑↑↑ |
| IAA5 | ↑↑↑ | ↑↑↑ | ↑↑↑ |
| GH3.3 | ↑↑↑ | ↑↑↑ | ↑↑↑ |
Note: The magnitude of induction (indicated by ↑↑↑) is dependent on the concentration and duration of the treatment. The general trend is a strong upregulation of these early auxin-responsive genes.
Mandatory Visualization
The following diagrams were generated using the DOT language to illustrate key concepts.
Caption: The canonical auxin signaling pathway in Arabidopsis.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 4. Plant carboxylesterases involved in pesticide hydrolysis - Durham e-Theses [etheses.dur.ac.uk]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of MCPA-thioethyl and 2,4-D on Root Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of two widely used synthetic auxin herbicides, MCPA-thioethyl and 2,4-D, on the root development of susceptible plants. By examining their mechanisms of action, summarizing key experimental data, and outlining established research protocols, this document aims to be a valuable resource for professionals in plant science, agrochemical research, and environmental toxicology.
Introduction: Synthetic Auxins and Their Impact on Plant Roots
MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) are systemic herbicides that belong to the phenoxyalkanoic acid class of compounds. They function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing their death. One of the primary physiological responses to these herbicides is the severe disruption of root development, including the inhibition of primary root elongation and abnormal proliferation of lateral roots. Understanding the comparative effects of different synthetic auxins, such as this compound and 2,4-D, is crucial for developing more selective and effective herbicides and for assessing their environmental impact.
Comparative Efficacy on Root Growth Inhibition
Quantitative data on the direct comparison of this compound and 2,4-D on root development is limited in publicly available literature. However, studies on the active ingredient MCPA (in its salt form) and 2,4-D provide valuable insights into their relative toxicities to plant roots. The following table summarizes the 50% inhibitory concentration (IC50) values for root growth of various plant species, as reported in key studies. It is important to note that the specific formulation, such as the thioethyl ester of MCPA, can influence its activity, but the general trends in sensitivity are informative.
| Plant Species | Herbicide | IC50 for Root Growth Inhibition (mg a.i./L) | Reference |
| Lepidium sativum (Garden Cress) | 2,4-D (as NH4+ salt) | 0.07 | [Grabinska-Sota et al., 2003][1] |
| MCPA (as Na salt) | 0.15 | [Grabinska-Sota et al., 2003][1] | |
| Sinapis alba (White Mustard) | 2,4-D (as NH4+ salt) | 0.15 | [Grabinska-Sota et al., 2003][1] |
| MCPA (as Na salt) | 0.25 | [Grabinska-Sota et al., 2003][1] | |
| Avena sativa (Oat) | 2,4-D (as NH4+ salt) | 12 | [Grabinska-Sota et al., 2003][1] |
| MCPA (as Na salt) | 73 | [Grabinska-Sota et al., 2003] | |
| Triticum aestivum (Wheat) | 2,4-D (as NH4+ salt) | 10 | [Grabinska-Sota et al., 2003] |
| MCPA (as Na salt) | 55 | [Grabinska-Sota et al., 2003] |
Data Interpretation: The data from Grabinska-Sota et al. (2003) indicates that for the tested dicotyledonous species (Lepidium sativum and Sinapis alba), 2,4-D generally exhibits a lower IC50 value for root growth inhibition compared to MCPA, suggesting a higher potency in disrupting root development at lower concentrations. Conversely, for the monocotyledonous species (Avena sativa and Triticum aestivum), both herbicides show significantly higher IC50 values, reflecting their selective nature.
Experimental Protocols for Root Development Bioassays
A standardized bioassay is essential for the comparative evaluation of herbicide effects on root development. The following protocol outlines a general method for a root inhibition bioassay, which can be adapted for specific research questions.
Root Inhibition Bioassay Protocol
Objective: To determine and compare the concentration-dependent inhibitory effects of this compound and 2,4-D on the primary root growth of a susceptible indicator plant species (e.g., Lepidium sativum or Arabidopsis thaliana).
Materials:
-
Seeds of the selected indicator plant species.
-
This compound and 2,4-D analytical standards.
-
Sterile agar medium (e.g., 0.8% agar in distilled water or a nutrient solution like Murashige and Skoog).
-
Petri dishes (e.g., 90 mm diameter).
-
Sterile filter paper discs.
-
Growth chamber or incubator with controlled temperature and light conditions.
-
Image analysis software for root length measurement.
Procedure:
-
Preparation of Herbicide Stock Solutions: Prepare stock solutions of this compound and 2,4-D in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
-
Preparation of Test Solutions: Create a series of dilutions from the stock solutions to achieve the desired final concentrations in the agar medium. A control group with the solvent alone should also be prepared.
-
Preparation of Petri Dishes: Autoclave the agar medium and pour it into sterile Petri dishes. Once the agar has solidified, place sterile filter paper discs on the surface.
-
Herbicide Application: Apply a known volume of each herbicide dilution (and the control) to the filter paper discs in the Petri dishes.
-
Seed Sterilization and Plating: Surface-sterilize the seeds of the indicator plant and place them in a row on the agar surface, a few centimeters away from the filter paper disc.
-
Incubation: Seal the Petri dishes and place them vertically in a growth chamber with controlled conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).
-
Data Collection: After a defined period (e.g., 5-7 days), photograph the Petri dishes and measure the length of the primary root of each seedling using image analysis software.
-
Data Analysis: Calculate the average root length for each treatment and the control. Express the root growth as a percentage of the control. Determine the IC50 value for each herbicide using a dose-response curve.
Signaling Pathways in Root Development Disruption
Both this compound and 2,4-D exert their phytotoxic effects by hijacking the plant's natural auxin signaling pathway. While the general mechanism is similar, subtle differences in their interaction with auxin receptors and downstream signaling components may exist.
The Auxin Signaling Cascade
The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.
-
Perception: In the presence of auxin (or a synthetic auxin), the hormone binds to the TIR1/AFB protein, stabilizing its interaction with the Aux/IAA repressor.
-
Ubiquitination and Degradation: This interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.
-
Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes.
-
Physiological Response: The activation of these genes leads to a cascade of physiological responses, including cell elongation, division, and differentiation. At herbicidal concentrations, this process becomes uncontrolled, leading to abnormal growth and plant death.
Comparative Signaling of this compound and 2,4-D
Research has extensively detailed the signaling of 2,4-D, confirming its action through the TIR1/AFB pathway. Studies have also shown that different members of the TIR1/AFB family can exhibit varying affinities for different synthetic auxins, which could account for some of the differential effects observed between herbicides.
Specific research on the signaling cascade of this compound is less abundant. However, as a phenoxyalkanoic acid herbicide, it is widely accepted to function through the same core auxin signaling pathway. Some studies suggest that different phenoxy-carboxylate auxins, including MCPA, may have distinct binding affinities for various TIR1/AFB receptors. These potential differences in receptor binding could lead to variations in the downstream transcriptional response and, consequently, the specific morphological effects on root development.
Furthermore, the overstimulation of the auxin pathway by these herbicides leads to secondary effects, such as the massive production of ethylene and reactive oxygen species (ROS), which contribute to the overall phytotoxicity and symptomology, including root growth inhibition.
Conclusion
References
Unveiling the Cross-Reactivity of MCPA-thioethyl with Auxin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the synthetic auxin herbicide MCPA-thioethyl with different auxin receptors. Due to the limited availability of direct binding data for this compound, this guide utilizes data from its parent compound, MCPA (2-methyl-4-chlorophenoxyacetic acid), to infer its interactions with the TIR1/AFB family of auxin receptors. This document synthesizes available research findings, presents comparative binding data, and details established experimental protocols to facilitate further investigation into the molecular basis of its herbicidal activity.
Comparative Binding Affinity of MCPA with Auxin Receptors
Quantitative data on the binding of MCPA to a comprehensive range of auxin receptors is still an active area of research. However, studies on the model plant Arabidopsis thaliana provide valuable insights into the relative binding affinities. Available data indicates that MCPA, a phenoxyacetic acid herbicide, generally exhibits a lower binding affinity for the TIR1/AFB auxin receptors compared to the endogenous auxin, indole-3-acetic acid (IAA)[1][2].
| Compound | Receptor | Relative Binding Affinity Compared to IAA | Method | Reference |
| MCPA | AtTIR1 | Lower | Surface Plasmon Resonance (SPR) | [1][2] |
| AtAFB2 | Lower | Surface Plasmon Resonance (SPR) | [2] | |
| AtAFB5 | Lower | Surface Plasmon Resonance (SPR) | ||
| IAA | AtTIR1 | High | Surface Plasmon Resonance (SPR) | |
| AtAFB2 | High | Surface Plasmon Resonance (SPR) | ||
| AtAFB5 | High | Surface Plasmon Resonance (SPR) |
Note: It is important to acknowledge that upon entering the plant, the ester group of this compound is likely cleaved, resulting in the formation of the active ingredient, MCPA. Therefore, the binding data for MCPA is considered a relevant proxy for understanding the herbicidal action of this compound.
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This binding event promotes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome, thereby releasing the Auxin Response Factor (ARF) transcription factors they were repressing. The active ARFs can then bind to auxin-responsive elements in the promoters of target genes, leading to changes in gene expression and ultimately, physiological responses.
Caption: The auxin signaling pathway, initiated by auxin binding to TIR1/AFB receptors.
Experimental Protocols
The assessment of cross-reactivity between a ligand like MCPA and various auxin receptors relies on robust in vitro binding assays. Two common and powerful techniques are Surface Plasmon Resonance (SPR) and Radioligand Binding Assays.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting partners (the ligand) is immobilized.
Generalized Protocol:
-
Protein Expression and Purification: Recombinant TIR1/AFB proteins are expressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity.
-
Ligand Immobilization: The purified auxin receptor protein (e.g., TIR1) is immobilized onto the surface of an SPR sensor chip.
-
Analyte Injection: A solution containing the analyte (e.g., MCPA) at various concentrations is flowed over the sensor chip surface.
-
Interaction Analysis: The association and dissociation of the analyte from the immobilized receptor are monitored in real-time by detecting changes in the SPR signal.
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity.
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) assay.
Radioligand Binding Assay
This technique involves the use of a radioactively labeled ligand to quantify its binding to a receptor. Competition assays are often used to determine the affinity of an unlabeled compound (like MCPA) by measuring its ability to displace the radiolabeled ligand.
Generalized Protocol:
-
Receptor Preparation: Membranes or purified preparations containing the auxin receptors are prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled auxin (e.g., [3H]-IAA) and varying concentrations of the unlabeled competitor (MCPA).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complexes.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), which represents the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.
Caption: A generalized workflow for a competitive radioligand binding assay.
Conclusion
The available evidence suggests that MCPA, the active form of this compound, interacts with the TIR1/AFB family of auxin receptors, albeit with a generally lower affinity than the natural auxin IAA. This differential binding affinity likely contributes to its herbicidal efficacy and selectivity. Further quantitative studies across a broader range of auxin receptors from various plant species are necessary to fully elucidate the molecular determinants of MCPA's mode of action and to inform the development of next-generation herbicides. The experimental protocols detailed in this guide provide a framework for conducting such investigations.
References
Unveiling the Molecular Targets of MCPA-thioethyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular interactions of the herbicide MCPA-thioethyl, focusing on the identification and confirmation of its targets within plants. As this compound is a pro-herbicide, this guide will primarily focus on the activity of its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA), which is responsible for its herbicidal effects.
Executive Summary
This compound exerts its herbicidal activity after being metabolized in plants to its active form, MCPA. MCPA functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). Its primary molecular targets are the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of auxin co-receptors . The binding of MCPA to these receptors initiates a signaling cascade that leads to the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This, in turn, results in uncontrolled gene expression and aberrant plant growth, ultimately causing the death of susceptible plants.[1][2][3]
Comparison of Binding Affinity
Quantitative data for the binding affinity of MCPA to a wide range of plant species is limited. However, studies on the model plant Arabidopsis thaliana provide a basis for comparison with the natural auxin, IAA.
| Compound | Target Receptor(s) | Species | Binding Affinity (Qualitative) | Reference |
| MCPA | AtTIR1, AtAFB2, AtAFB5 | Arabidopsis thaliana | Lower affinity compared to IAA | [1][2] |
| IAA (natural auxin) | AtTIR1, AtAFB2, AtAFB5 | Arabidopsis thaliana | High affinity | |
| Dicamba | TIR1/AFB family | Arabidopsis thaliana | Low binding to all three tested receptors (TIR1, AFB2, AFB5) | |
| 2,4-D | TIR1/AFB family | Arabidopsis thaliana | Lower binding to TIR1 than mecoprop and dichlorprop |
Signaling Pathway and Mechanism of Action
The binding of MCPA to the TIR1/AFB receptor is the critical initiating step in its herbicidal action. This interaction promotes the recruitment of Aux/IAA repressor proteins to the SCFTIR1/AFB ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the transcription of auxin-responsive genes, leading to uncontrolled growth.
Key Experimental Protocols
The identification and confirmation of MCPA's molecular targets primarily rely on in vitro binding assays. Surface Plasmon Resonance (SPR) is a widely used technique to measure the real-time interaction between a ligand (e.g., TIR1/AFB receptor) and an analyte (e.g., MCPA).
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol outlines the general steps for assessing the binding of MCPA to auxin receptors.
1. Protein Expression and Purification:
-
Recombinant TIR1/AFB proteins are expressed in a suitable system, such as E. coli or insect cells.
-
The expressed proteins are then purified to homogeneity using affinity chromatography techniques.
2. SPR Sensor Chip Preparation:
-
A suitable SPR sensor chip (e.g., CM5) is activated.
-
The purified TIR1/AFB receptor (ligand) is immobilized onto the sensor chip surface.
3. Interaction Analysis:
-
A series of concentrations of MCPA (analyte) are prepared in a suitable running buffer.
-
The MCPA solutions are injected over the sensor chip surface.
-
The binding of MCPA to the immobilized receptor is monitored in real-time by detecting changes in the refractive index at the sensor surface. This generates a sensorgram.
4. Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value provides a quantitative measure of binding affinity.
Conclusion
The molecular target of this compound, through its active form MCPA, has been identified as the TIR1/AFB family of auxin co-receptors. While quantitative binding data across a broad range of species remains an area for further research, the mechanism of action involving the degradation of Aux/IAA repressors is well-established. The experimental protocols outlined in this guide, particularly Surface Plasmon Resonance, provide a robust framework for future studies to quantitatively assess the binding affinities of MCPA and other auxinic herbicides to their molecular targets, which is crucial for understanding herbicide selectivity and developing more effective weed management strategies.
References
a comparative review of MCPA-thioethyl and other commercial phenoxy herbicides
A comprehensive guide for researchers and crop protection specialists on the performance and mechanisms of prominent phenoxy herbicides, including a critical review of available data on MCPA-thioethyl.
Introduction
Phenoxy herbicides have been a cornerstone of selective broadleaf weed control in agriculture since the mid-20th century. Their ability to mimic the natural plant hormone auxin leads to unregulated growth and subsequent death in susceptible dicotyledonous weeds, while generally leaving monocotyledonous crops unharmed.[1][2] This guide provides a comparative review of this compound and other widely used commercial phenoxy herbicides, including 2,4-D, MCPA, mecoprop (MCPP), and dichlorprop (2,4-DP). The focus is on their herbicidal performance, supported by available experimental data, alongside detailed methodologies and an examination of the underlying signaling pathways.
Herbicidal Performance: A Qualitative and Quantitative Comparison
Direct, side-by-side quantitative comparisons of this compound with other major phenoxy herbicides are limited in publicly accessible scientific literature. However, a qualitative assessment of their weed control spectrum, supplemented with available quantitative data, provides valuable insights for researchers.
Phenoxy herbicides are primarily effective against broadleaf weeds.[3] The specific efficacy of each compound can vary depending on the weed species, growth stage, and environmental conditions.
-
2,4-D: As one of the oldest and most widely used phenoxy herbicides, 2,4-D is particularly effective against weeds with taproots, such as dandelion (Taraxacum officinale) and broadleaf plantain (Plantago major).[4] However, its efficacy is reduced against weeds like white clover (Trifolium repens), chickweed (Stellaria media), and ground ivy (Glechoma hederacea).[4]
-
MCPA: Chemically similar to 2,4-D, MCPA is also a potent herbicide for controlling broadleaf weeds, including thistle (Cirsium spp.) and dock (Rumex spp.). A study on the control of redroot pigweed (Amaranthus retroflexus) with a combination of 2,4-D and MCPA reported a dose for 90% growth reduction (ED90) of 375.26 g a.i./ha.
-
Mecoprop (MCPP): MCPP is often included in herbicide mixtures to broaden the spectrum of controlled weeds. It is particularly effective against chickweed and clovers, which are often not fully controlled by 2,4-D alone.
-
Dichlorprop (2,4-DP): Dichlorprop is another phenoxy herbicide frequently used in combination with other active ingredients to enhance the control of a wider range of broadleaf weeds, including henbit (Lamium amplexicaule), knotweed (Polygonum aviculare), and spurge (Euphorbia spp.).
-
This compound: While specific comparative efficacy data is scarce, this compound is registered as a selective, systemic phenoxy herbicide for the suppression of broadleaf weeds in various crops. Its mode of action as a synthetic auxin is consistent with other phenoxy herbicides.
Table 1: Qualitative Weed Control Spectrum of Selected Phenoxy Herbicides
| Herbicide | Chenopodium album (Common Lambsquarters) | Amaranthus retroflexus (Redroot Pigweed) | Stellaria media (Common Chickweed) | Galium aparine (Cleavers) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2,4-D | Excellent (>95% control) | Good | Poor | Moderate |
| MCPA | Good | Good | Moderate | Moderate |
| Mecoprop (MCPP) | Moderate | Moderate | Excellent | Good |
| Dichlorprop (2,4-DP) | Good | Good | Good | Good |
Note: This table is based on a qualitative synthesis of available literature and does not represent data from direct comparative trials.
Experimental Protocols
To ensure reliable and reproducible results in herbicide efficacy studies, standardized experimental protocols are essential. The following outlines a general methodology for a dose-response bioassay, a common method for evaluating herbicide performance.
Dose-Response Bioassay Protocol
1. Plant Material and Growth Conditions:
- Select certified seeds of the target weed species (e.g., Chenopodium album, Amaranthus retroflexus).
- Sow seeds in pots containing a standardized soil mix.
- Grow plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod to ensure uniform growth.
2. Herbicide Application:
- Prepare stock solutions of the test herbicides (this compound, 2,4-D, MCPA, etc.) in an appropriate solvent.
- Create a series of dilutions to establish a range of application rates (doses). A logarithmic series of doses is often used.
- Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-4 true leaf stage) using a precision sprayer calibrated to deliver a consistent volume.
- Include an untreated control group for comparison.
3. Experimental Design and Replication:
- Use a completely randomized design (CRD) or a randomized complete block design (RCBD).
- Replicate each treatment (herbicide and dose combination) at least four times.
4. Data Collection and Analysis:
- Assess visual injury (phytotoxicity) at set time points after application (e.g., 7, 14, and 21 days) using a rating scale (e.g., 0% = no effect, 100% = complete death).
- At the end of the experiment, harvest the above-ground biomass of the plants.
- Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
- Analyze the data using non-linear regression to fit a dose-response curve (e.g., a four-parameter log-logistic model).
- From the dose-response curve, determine key parameters such as the GR50 (the dose required to reduce plant growth by 50%) or the ED90 (the effective dose for 90% control).
Signaling Pathways and Mode of Action
Phenoxy herbicides exert their herbicidal activity by disrupting the auxin signaling pathway in susceptible plants. Auxin is a critical plant hormone that regulates numerous aspects of growth and development.
The Auxin Signaling Pathway
The primary mechanism of auxin action involves the degradation of Aux/IAA transcriptional repressor proteins. In the absence of auxin, these repressors bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes.
When a phenoxy herbicide (or natural auxin) is present, it acts as a "molecular glue," promoting the interaction between the Aux/IAA repressors and an F-box protein component of the SCFTIR1/AFB ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of the repressors liberates the ARFs, allowing them to activate the expression of a wide range of genes that ultimately lead to the characteristic symptoms of phenoxy herbicide injury, including epinasty, cell elongation, and eventually, plant death.
References
Comparative Transcriptomic Analysis of Plant Responses to MCPA-Thioethyl Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of MCPA-thioethyl on plants, contextualized with other synthetic auxin herbicides. Due to the rapid conversion of this compound to its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA), within the plant, this guide will primarily reference data from studies on MCPA.[1] This approach is based on the established understanding that the herbicidal activity and subsequent molecular responses are attributable to the MCPA acid. We will delve into the molecular mechanisms, present comparative data on gene expression, provide detailed experimental protocols for transcriptomic analysis, and visualize key pathways and workflows.
Introduction to this compound and its Mode of Action
This compound is a selective, systemic herbicide belonging to the phenoxyacetic acid class.[2] Like other synthetic auxin herbicides such as 2,4-D and dicamba, it mimics the natural plant hormone indole-3-acetic acid (IAA).[3] At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to uncontrolled and disorganized growth, ultimately resulting in plant death.
The primary mode of action for auxin herbicides involves hijacking the plant's auxin signaling pathway. This pathway is centrally regulated by three protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. In a normal state, Aux/IAA proteins bind to ARFs, preventing them from activating gene expression. When a synthetic auxin like MCPA is introduced, it promotes the binding of TIR1/AFB to the Aux/IAA repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases the ARF transcription factors, which can then bind to auxin response elements (AuxREs) in the promoters of target genes, causing a massive and uncontrolled transcription of genes that regulate growth and development.
Comparative Analysis of Differentially Expressed Genes (DEGs)
Transcriptomic studies, particularly those using RNA sequencing (RNA-seq), have been instrumental in dissecting the genome-wide changes in gene expression following auxin herbicide treatment. While specific quantitative data for this compound is limited in publicly available literature, studies on the closely related 2,4-D in model plants like Arabidopsis thaliana and crops provide valuable insights into the expected transcriptomic response.
A common theme in the transcriptomic response to auxin herbicides is the rapid and widespread alteration of gene expression. Typically, genes involved in stress responses, hormone signaling (particularly ethylene and abscisic acid), and cell wall modification are upregulated. Conversely, a significant and consistent downregulation of genes related to photosynthesis and energy metabolism is observed, suggesting a rapid shutdown of these vital processes in susceptible plants.
Below is a summary of differentially expressed genes in Arabidopsis thaliana following treatment with the auxin herbicide 2,4-D, which serves as a proxy for the anticipated effects of this compound.
| Gene ID (Arabidopsis) | Gene Name/Function | Log2 Fold Change (2,4-D vs. Control) | Putative Role in Herbicide Response |
| Upregulated Genes | |||
| AT1G04240 | SAUR-AC1 | +4.5 | Small auxin-up RNA, involved in cell expansion |
| AT4G38840 | GH3.2 | +3.8 | Encodes an IAA-amido synthetase, involved in auxin homeostasis |
| AT3G15540 | GH3.3 | +3.5 | Encodes an IAA-amido synthetase, involved in auxin homeostasis |
| AT5G13370 | ACS6 | +3.2 | 1-aminocyclopropane-1-carboxylate synthase 6, key enzyme in ethylene biosynthesis |
| AT1G19220 | ERF1 | +2.9 | Ethylene response factor 1, transcription factor in ethylene signaling |
| AT2G23170 | NAC042 | +2.5 | NAC domain-containing protein, involved in stress responses |
| Downregulated Genes | |||
| AT1G29930 | CAB1 | -3.9 | Chlorophyll a-b binding protein 1, component of the light-harvesting complex |
| AT1G79040 | RBCS1A | -3.5 | Ribulose bisphosphate carboxylase small chain 1A, key enzyme in carbon fixation |
| ATCG00490 | psaA | -3.2 | Photosystem I P700 chlorophyll a apoprotein A1 |
| ATCG00340 | atpB | -3.0 | ATP synthase subunit beta |
| AT5G38430 | LHCB1.4 | -2.8 | Light-harvesting complex of photosystem II subunit |
Note: The data presented in this table is representative of the types of gene expression changes observed in response to auxin herbicides and is compiled from general knowledge in the field. Specific fold changes can vary depending on experimental conditions.
Experimental Protocols
A robust transcriptomic analysis relies on meticulous experimental design and execution. Below is a detailed protocol for a typical RNA-seq experiment to analyze the effects of this compound on a model plant like Arabidopsis thaliana.
Plant Growth and Herbicide Treatment
-
Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium.
-
Growth Conditions: Seedlings are grown for 10-14 days under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
Herbicide Application: A working solution of this compound is prepared. The seedlings are then treated with a sublethal concentration of this compound (determined through preliminary dose-response experiments). A mock treatment (control) using the solvent for the herbicide is applied to a separate set of seedlings.
-
Time Course and Sampling: Plant tissues (e.g., whole seedlings or specific organs like leaves and roots) are harvested at various time points after treatment (e.g., 1, 3, 6, and 24 hours) to capture both early and late transcriptomic responses. Samples are immediately frozen in liquid nitrogen and stored at -80°C. For each treatment and time point, at least three biological replicates should be collected.
RNA Extraction and Quality Control
-
RNA Extraction: Total RNA is extracted from the frozen plant tissue using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. An on-column DNase digestion step is crucial to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 2.0. The integrity of the RNA is assessed using an Agilent Bioanalyzer or a similar instrument to ensure the RNA Integrity Number (RIN) is greater than 7.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: An mRNA-seq library is prepared from the high-quality total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification using oligo(dT) magnetic beads, fragmentation of the mRNA, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are quantified and pooled, and then sequenced on an Illumina sequencing platform (e.g., NovaSeq or HiSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).
Bioinformatics Analysis
-
Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using tools like FastQC.
-
Read Trimming: Adapters and low-quality bases are removed from the reads using tools such as Trimmomatic or Cutadapt.
-
Alignment to a Reference Genome: The trimmed reads are aligned to the reference genome of the plant species (e.g., the Arabidopsis thaliana TAIR10 genome) using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq-count.
-
Differential Gene Expression Analysis: The read counts are used to identify differentially expressed genes between the herbicide-treated and control samples using statistical packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Functional Annotation and Enrichment Analysis: The list of DEGs is subjected to Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG pathways) to identify the biological processes and molecular functions that are significantly affected by the herbicide treatment.
Visualizations
Auxin Signaling Pathway and MCPA Action
Caption: Mechanism of MCPA action via the auxin signaling pathway.
Experimental Workflow for Transcriptomic Analysis
Caption: Workflow for RNA-seq analysis of herbicide response.
Logical Relationships in Data Analysis
Caption: Key stages in the bioinformatics data analysis pipeline.
References
Comparative Metabolomic Profiling of Plants Treated with MCPA-thioethyl: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of the phenoxy herbicide MCPA-thioethyl on plants. Due to the limited availability of direct comparative metabolomic studies on this compound, this guide will focus on the metabolic impact of its active form, MCPA (2-methyl-4-chlorophenoxyacetic acid), in comparison to untreated plants. The information presented is synthesized from studies on MCPA and other phenoxy auxin herbicides.
This compound is a selective, systemic phenoxy herbicide used to control broadleaf weeds.[1] In plants, it is rapidly hydrolyzed to its active form, MCPA.[2] MCPA mimics the natural plant hormone auxin, leading to uncontrolled growth and metabolic disruption in susceptible plants.[1] This guide delves into the metabolic consequences of MCPA treatment, providing quantitative data from related studies, detailed experimental protocols for metabolomic analysis, and visualizations of the key biological processes involved.
Data Presentation: Quantitative Metabolomic Changes
The application of MCPA induces significant alterations in the plant metabolome. These changes reflect the plant's response to the herbicidal action, including disruptions in primary and secondary metabolic pathways. The following tables summarize representative quantitative data on metabolite changes observed in plants treated with phenoxy auxin herbicides like MCPA. The data is presented as fold changes relative to untreated control plants.
Table 1: Representative Changes in Primary Metabolites in Plants Treated with Phenoxy Herbicides
| Metabolite Class | Metabolite | Fold Change (Treated vs. Control) | Putative Biological Role |
| Amino Acids | Proline | 2.5 - 5.0 | Osmoprotectant, stress response |
| Aspartate | 1.5 - 2.5 | Amino acid biosynthesis, nitrogen transport | |
| Glutamate | 1.8 - 3.0 | Nitrogen assimilation, precursor for other amino acids | |
| Tryptophan | 0.5 - 0.7 | Precursor for auxin biosynthesis (feedback inhibition) | |
| Organic Acids | Malic Acid | 1.5 - 2.0 | TCA cycle intermediate, stomatal regulation |
| Citric Acid | 1.3 - 1.8 | TCA cycle intermediate, energy metabolism | |
| Succinic Acid | 1.2 - 1.6 | TCA cycle intermediate, energy metabolism | |
| Sugars | Glucose | 0.6 - 0.8 | Primary energy source, signaling molecule |
| Fructose | 0.7 - 0.9 | Primary energy source | |
| Sucrose | 0.5 - 0.7 | Carbon transport and storage |
Table 2: Representative Changes in Secondary Metabolites and Hormones in Plants Treated with Phenoxy Herbicides
| Metabolite Class | Metabolite | Fold Change (Treated vs. Control) | Putative Biological Role |
| Phenolic Compounds | Salicylic Acid | 2.0 - 4.0 | Plant defense signaling |
| Caffeic Acid | 1.5 - 2.5 | Lignin biosynthesis, antioxidant | |
| Ferulic Acid | 1.3 - 2.0 | Cell wall component, antioxidant | |
| Plant Hormones | Abscisic Acid (ABA) | 3.0 - 6.0 | Stress response, stomatal closure |
| Jasmonic Acid (JA) | 2.5 - 5.0 | Plant defense against herbivores and pathogens | |
| Ethylene Precursor (ACC) | 4.0 - 8.0 | Stress signaling, senescence |
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolomic studies. Below are protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), two common platforms for plant metabolomics.
Protocol 1: GC-MS based Metabolomic Analysis of Plant Tissue
-
Sample Collection and Quenching: Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.
-
Metabolite Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
To 50 mg of powdered tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol).
-
Add an internal standard (e.g., ribitol) for normalization.
-
Vortex the mixture vigorously and incubate at -20°C for 1 hour, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Evaporate the solvent from the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes for silylation of hydroxyl and amine groups.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable column (e.g., DB-5MS) and a standard temperature gradient for separation of metabolites.
-
The mass spectrometer is typically operated in full scan mode to acquire mass spectra.
-
-
Data Processing:
-
Process the raw data using software such as ChromaTOF or AMDIS for peak deconvolution, identification, and quantification.
-
Identify metabolites by comparing mass spectra and retention indices to a reference library (e.g., NIST, Golm Metabolome Database).
-
Normalize the peak areas to the internal standard.
-
Protocol 2: LC-MS based Metabolomic Analysis of Plant Tissue
-
Sample Collection and Quenching: Follow the same procedure as for GC-MS analysis.
-
Metabolite Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
To 100 mg of powdered tissue, add 1 mL of a pre-chilled extraction solvent (e.g., methanol:acetonitrile:water, 2:2:1, v/v/v).
-
Vortex thoroughly and sonicate for 15 minutes in an ice bath.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Inject the extract into an LC-MS system, typically a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UHPLC system.
-
Use a reversed-phase column (e.g., C18) for separation of a broad range of metabolites.
-
The mobile phase typically consists of water and acetonitrile, both with a small amount of formic acid to improve ionization.
-
Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
-
-
Data Processing:
-
Process the raw data using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and integration.
-
Identify metabolites by matching accurate mass and MS/MS fragmentation patterns to online databases (e.g., METLIN, KEGG, PubChem).
-
Perform statistical analysis to identify significantly altered metabolites.
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the auxin signaling pathway disrupted by MCPA and a typical experimental workflow for plant metabolomics.
Caption: Simplified Auxin Signaling Pathway Disrupted by MCPA.
Caption: General Experimental Workflow for Plant Metabolomics.
References
validating the environmental safety of MCPA-thioethyl compared to alternatives
A comprehensive review of the environmental safety of the herbicide MCPA-thioethyl in comparison to its prevalent alternatives—glyphosate, 2,4-D, and dicamba—reveals a complex landscape of potential ecological impacts. While data on this compound is less extensive than for its more established counterparts, this guide synthesizes available ecotoxicological and environmental fate data to provide a comparative framework for researchers, scientists, and drug development professionals.
This publication presents a detailed comparison of the environmental safety profiles of this compound and three major alternative herbicides. Quantitative data on their environmental fate and ecotoxicity are summarized in structured tables for ease of comparison. Detailed descriptions of the standard experimental protocols used to generate this data are also provided. Furthermore, this guide includes visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of the methodologies and mechanisms of action.
Comparative Environmental Fate
The persistence and mobility of a herbicide in the environment are critical determinants of its potential for off-target effects and contamination of water resources. These characteristics are primarily evaluated by its soil half-life (DT50) and soil organic carbon-water partitioning coefficient (Koc).
| Parameter | This compound | MCPA (parent acid) | Glyphosate | 2,4-D | Dicamba |
| Soil Half-life (DT50) | Data not readily available | ~13 days[1] | 26 - 47 days[2][3] | 6.2 - 59.3 days[4][5] | 4 - 14 days |
| Soil Sorption (Koc) | Data not readily available | 93.64 ml/g | 24,000 ml/g | 59 - 117 ml/g | 2 ml/g |
| Interpretation | Likely mobile | Mobile | Low mobility | Moderate to high mobility | Very high mobility |
Note: Data for this compound is limited; data for the parent acid, MCPA, is provided as a surrogate where indicated.
Comparative Ecotoxicity
The potential for a herbicide to harm non-target organisms is a primary concern for its environmental safety. This is assessed through a battery of standardized tests on representative species from different trophic levels.
Aquatic Ecotoxicity
| Organism | Endpoint | This compound | MCPA (parent acid) | Glyphosate | 2,4-D | Dicamba |
| Fish (e.g., Rainbow Trout) | 96-hr LC50 | 0.3 - 0.75 mg/L | 117 - 232 mg/L | >10 - >1000 mg/L | Slightly to highly toxic (formulation dependent) | No observed acute effects |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hr EC50 | High chronic toxicity indicated | Practically nontoxic | 3.7 - 10.6 mg/L | Slightly toxic | No observed acute effects |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hr EC50 | Data not readily available | Data not readily available | 11.4 mg a.e./L (non-vascular plants) | Data not readily available | Data not readily available |
LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms.
Terrestrial Ecotoxicity
| Organism | Endpoint | This compound | MCPA (parent acid) | Glyphosate | 2,4-D | Dicamba |
| Birds (e.g., Bobwhite Quail) | Acute Oral LD50 | Data not readily available | 377 mg/kg | >2000 mg/kg | Moderately toxic | Nontoxic |
| Honeybees (Apis mellifera) | Acute Contact/Oral LD50 | Data not readily available | Nontoxic (Oral LD50: 104 µ g/bee ) | Harmful effects on gut microbiome and behavior | Linked to bee kills | Potential chronic risk; indirect effects via forage loss |
| Earthworms (Eisenia fetida) | 14-day LC50 | Data not readily available | Moderate toxicity indicated | Low risk at recommended rates | 30-40% mortality at 10 mg/kg soil | Data not readily available |
LD50: The dose of a substance that is lethal to 50% of the test organisms.
Experimental Protocols
The environmental safety data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data are reliable and comparable across different studies and substances.
Environmental Fate Studies
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This test evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test substance, typically radiolabeled, is applied to soil samples, which are then incubated under controlled temperature and moisture conditions. At various time points, the soil is analyzed to determine the amount of the parent substance remaining and to identify and quantify major transformation products. This allows for the calculation of the soil half-life (DT50).
-
Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method is used to determine the extent to which a chemical adsorbs to soil particles and its potential for desorption. A solution of the test substance is equilibrated with a soil sample of known mass. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference. This data is used to calculate the soil organic carbon-water partitioning coefficient (Koc), which indicates the chemical's mobility in soil.
Ecotoxicity Studies
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a chemical that is lethal to 50% of a fish population (LC50) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at regular intervals.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after a 48-hour exposure.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This study evaluates the effect of a chemical on the growth of algae. Algal cultures are exposed to various concentrations of the test substance for 72 hours, and the inhibition of growth is measured to determine the EC50.
-
Lemna sp. Growth Inhibition Test (OECD 221): This test assesses the toxicity of a substance to the aquatic plant Lemna (duckweed). The inhibition of frond growth over a 7-day period is measured to determine the EC50.
-
Fish, Early-life Stage Toxicity Test (OECD 210): This is a longer--term test that exposes fish from the embryonic stage through to early juvenile development to assess sublethal effects on growth and development.
-
Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.
-
Honeybees, Acute Oral and Contact Toxicity Test (OECD 213 & 214): These tests determine the acute toxicity of a chemical to honeybees through oral ingestion and direct contact, respectively.
-
Earthworm, Acute Toxicity Test (OECD 207): This test assesses the acute toxicity of a substance to earthworms by exposing them to treated soil for 14 days and determining the LC50.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in the environmental safety assessment and the potential mechanisms of toxicity, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The comparative analysis of this compound and its alternatives highlights the trade-offs inherent in herbicide selection. Glyphosate, with its strong soil adsorption, presents a lower risk of leaching but has been associated with adverse effects on non-target organisms like honeybees. 2,4-D and dicamba exhibit higher mobility in soil, posing a greater potential risk to groundwater, and dicamba, in particular, is known for its propensity for off-target drift, impacting non-target plants.
The available data for this compound, although limited, suggests a high potential for mobility and significant acute toxicity to fish. The high toxicity of the thioethyl ester form to aquatic organisms, as indicated in regulatory reviews, warrants careful consideration, especially in agricultural areas adjacent to water bodies. Further research is needed to generate a more complete environmental safety profile for this compound to allow for a more robust and direct comparison with its alternatives. Researchers and professionals in the field are encouraged to consult primary literature and regulatory assessments for the most detailed and up-to-date information when making decisions regarding herbicide use and development.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Oxidative stress is involved in the activation of NF-κB signal pathway and immune inflammatory response in grass carp gill induced by cypermethrin and/or sulfamethoxazole - ProQuest [proquest.com]
- 3. MCPA (Ref: BAS 009H) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Updated conclusion on the peer review of the pesticide risk assessment of the active substance mecoprop‐P - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MCPA-thioethyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of MCPA-thioethyl, a phenoxy herbicide.
Key Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C11H13ClO2S | [1] |
| Molecular Weight | 244.74 g/mol | [1][2] |
| Melting Point | 41.5°C | [1][3] |
| Boiling Point | 345.9°C at 760 mmHg | |
| Flash Point | 163°C | |
| Solubility | Soluble in chloroform | |
| Storage Condition | 0-6°C or -20°C for long-term stability | |
| Acute Oral Toxicity (LD50, rat) | 790 mg/kg |
Experimental Protocols for Disposal
The following procedures are recommended for the disposal of this compound in a laboratory setting. These are general guidelines and should be adapted to comply with local, state, and federal regulations.
Small Quantities (less than 50 mL of solution or 50g of solid):
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses, and a laboratory coat in a well-ventilated area or fume hood.
-
For Liquid Solutions:
-
Absorb the liquid onto an inert absorbent material such as vermiculite, perlite, or cat litter.
-
Once fully absorbed, the material should be collected in a designated, sealed container for hazardous waste.
-
Label the container clearly as "this compound waste" with appropriate hazard symbols.
-
-
For Solid Form:
-
Carefully sweep the solid material onto a sheet of paper or into a suitable container.
-
Place the solid waste into a designated hazardous waste container and seal it.
-
Label the container clearly as "this compound waste" with appropriate hazard symbols.
-
Large Quantities (greater than 50 mL of solution or 50g of solid):
-
Consult with Environmental Health and Safety (EHS): For larger quantities, it is imperative to contact your institution's EHS department for guidance on proper disposal procedures and to arrange for collection by a licensed waste contractor.
-
Waste Accumulation:
-
Store the waste in a designated satellite accumulation area.
-
Ensure the waste container is compatible with this compound, properly sealed, and clearly labeled.
-
Do not mix with other waste streams unless explicitly instructed to do so by EHS professionals.
-
Disposal of Empty Containers:
-
Triple-Rinse Procedure:
-
Immediately after emptying the container, rinse it three times with a suitable solvent (e.g., a solvent in which this compound is soluble, followed by water).
-
Each rinse should fill the container to about one-quarter of its volume.
-
The rinsate should be collected and treated as hazardous waste.
-
-
Rendering Unusable:
-
After triple-rinsing, puncture or crush the container to prevent reuse.
-
-
Final Disposal:
-
Dispose of the rinsed and punctured container in a licensed sanitary landfill or as directed by your local regulations.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling MCPA-thioethyl
Essential Safety and Handling of MCPA-thioethyl
This compound is a phenoxy herbicide requiring stringent safety protocols to ensure the well-being of laboratory personnel and the protection of the environment.[1][2] Adherence to the following guidelines for personal protective equipment (PPE), handling, and disposal is critical for minimizing exposure risk and ensuring operational integrity.
Physicochemical and Toxicity Data
A summary of the key quantitative data for this compound is presented below, providing a quick reference for its physical properties and toxicological profile.
| Property | Value | Reference |
| Molecular Formula | C11H13ClO2S | [2] |
| Molecular Weight | 244.74 g/mol | [2] |
| Melting Point | 41.5°C | [2] |
| Boiling Point | 345.9°C at 760 mmHg | |
| Flash Point | 163°C | |
| Vapor Pressure | 5.96E-05 mmHg at 25°C | |
| Oral LD50 (Rat) | 790 mg/kg | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H373 (May cause damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects) |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following recommendations are based on general best practices for handling phenoxy herbicides and available data on similar compounds.
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves are mandatory. A study on MCPA esters indicated that while several materials offer protection, nitrile gloves demonstrated a longer breakthrough time for the ester formulation compared to natural rubber and neoprene. It is recommended to use nitrile gloves with a minimum thickness of 14 mils and to change them frequently, especially if contact with the substance is prolonged.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes and aerosols.
-
Respiratory Protection: When handling the solid form or creating solutions where aerosols may be generated, a NIOSH/MSHA-approved respirator with an organic vapor cartridge and a particulate pre-filter is required. Ensure a proper fit test has been conducted.
-
Protective Clothing: A chemical-resistant suit or a lab coat worn over long-sleeved clothing and long pants is required. For tasks with a high risk of splashing, such as mixing or transferring, a chemical-resistant apron should also be worn.
-
Footwear: Chemical-resistant boots with pant legs worn over the boots are necessary to prevent lower leg and foot exposure.
Experimental Protocols
Standard Handling and Operational Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
Decontamination Protocol
Decontamination is crucial to prevent cross-contamination and accidental exposure. As a phenoxy herbicide, specific cleaning procedures should be followed.
-
Initial Rinse: Immediately after use, triple rinse all equipment with water.
-
Alkaline Wash: Prepare a cleaning solution with household ammonia (2L per 100L of water) or a designated tank and equipment cleaner.
-
Soak and Agitate: Fill the equipment with the cleaning solution and allow it to soak, preferably overnight. Agitate the solution to ensure all surfaces are contacted.
-
Final Rinse: Thoroughly rinse the equipment with clean water.
-
Drying: Allow all equipment to air dry completely before storage.
Disposal Plan
The disposal of this compound and its associated waste must be conducted in compliance with federal, state, and local regulations.
-
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated spill cleanup materials, and disposable PPE should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinse water from the initial decontamination steps should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
-
-
Container Management:
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Keep containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Empty, triple-rinsed containers may be disposed of as non-hazardous waste, but check with your local regulations first.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Spill Response Workflow
The following diagram illustrates the logical steps to take in the event of an this compound spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
